molecular formula C9H9BrClNO3 B12928969 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid CAS No. 62805-21-4

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

Cat. No.: B12928969
CAS No.: 62805-21-4
M. Wt: 294.53 g/mol
InChI Key: KWOREORRRRJDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine core functionalized with both bromo and chloro substituents, making it a versatile scaffold for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The extended butanoic acid linker allows for further functionalization, enabling researchers to explore structure-activity relationships and develop target molecules with modified physicochemical properties. Its primary research value lies in its application as a building block for the synthesis of more complex compounds, including potential protease inhibitors, receptor agonists/antagonists, and other bioactive small molecules. As a key intermediate, it facilitates the rapid prototyping of candidate drugs, aiding in the discovery of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet prior to handling.

Properties

CAS No.

62805-21-4

Molecular Formula

C9H9BrClNO3

Molecular Weight

294.53 g/mol

IUPAC Name

4-(6-bromo-2-chloropyridin-3-yl)oxybutanoic acid

InChI

InChI=1S/C9H9BrClNO3/c10-7-4-3-6(9(11)12-7)15-5-1-2-8(13)14/h3-4H,1-2,5H2,(H,13,14)

InChI Key

KWOREORRRRJDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1OCCCC(=O)O)Cl)Br

Origin of Product

United States

Foundational & Exploratory

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridinoxyalkanoic acid derivative. Halogenated pyridine scaffolds are of significant interest in medicinal and agricultural chemistry due to their prevalence in a wide array of biologically active molecules.[1][2][3] This document details the molecule's chemical structure, proposes a robust synthetic pathway via the Williamson ether synthesis with mechanistic insights, and outlines methods for its spectroscopic characterization. Furthermore, it explores the potential applications for this compound as a versatile building block in drug discovery and materials science, grounded in the established utility of its constituent chemical motifs. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.

Introduction: The Significance of Halogenated Pyridine Scaffolds

The pyridine ring is a foundational structural motif in a vast number of pharmaceuticals and agrochemicals. The strategic incorporation of halogen atoms, such as bromine and chlorine, into this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacological properties.[4] Halogenation can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and introduce the potential for halogen bonding, a non-covalent interaction that can improve binding affinity to biological targets.[4]

The compound this compound combines three key features:

  • A di-halogenated pyridine core : The presence of both bromine and chlorine offers distinct reactivity and electronic properties, making it a versatile intermediate for further chemical modification.

  • An ether linkage : This connects the aromatic core to an aliphatic side chain, providing conformational flexibility.

  • A butanoic acid chain : The terminal carboxylic acid group provides a handle for forming amides, esters, or other derivatives, and can serve as a key pharmacophoric feature for interacting with biological targets.

This unique combination of functional groups makes this compound a valuable intermediate for synthesizing novel compounds with potential therapeutic or industrial applications.[1][2]

Chemical Structure and Physicochemical Properties

The formal IUPAC name for the topic compound is this compound. Its structure is characterized by a butanoic acid moiety linked via an ether oxygen to the C3 position of a 6-bromo-2-chloropyridine ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyPredicted ValueSource
Molecular Formula C₉H₉BrClNO₃-
Molecular Weight 294.53 g/mol -
XLogP3 2.5PubChem (Analog)[5]
Hydrogen Bond Donor Count 1PubChem (Analog)[5]
Hydrogen Bond Acceptor Count 4PubChem (Analog)[5]
Rotatable Bond Count 5-
Topological Polar Surface Area 55.8 ŲPubChem (Analog)[6]

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach to synthesizing this compound is through a two-step process commencing with a Williamson ether synthesis , followed by ester hydrolysis. This reaction is a cornerstone of organic chemistry for forming ether linkages.[7][8]

Proposed Synthetic Pathway

The synthesis involves the reaction of a nucleophilic alkoxide (or in this case, a pyridinoxide) with an alkyl halide electrophile in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[9][10]

G start Starting Materials: 6-Bromo-2-chloropyridin-3-ol Ethyl 4-bromobutanoate step1 Step 1: Williamson Ether Synthesis Base (NaH) in aprotic solvent (DMF) Formation of Pyridinoxide Nucleophile start->step1 intermediate Intermediate Product: Ethyl 4-((6-bromo-2-chloropyridin-3-yl)oxy)butanoate step1->intermediate Sₙ2 Reaction step2 Step 2: Ester Hydrolysis Aqueous Base (NaOH or LiOH) followed by Acidification (HCl) intermediate->step2 product Final Product: This compound step2->product Saponification purification Purification (e.g., Recrystallization or Chromatography) product->purification

Caption: Proposed two-step synthesis workflow for the target compound.

Mechanistic Rationale
  • Step 1: Williamson Ether Synthesis: The reaction is initiated by deprotonating the hydroxyl group of 6-Bromo-2-chloropyridin-3-ol. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose as it irreversibly forms the sodium pyridinoxide salt and hydrogen gas, driving the equilibrium forward.[9][11] The resulting pyridinoxide is a potent nucleophile. The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the sodium cation without impeding the nucleophilicity of the oxygen anion.[10][11] This nucleophile then attacks the electrophilic carbon of ethyl 4-bromobutanoate, which bears a good leaving group (bromide), via an Sₙ2 mechanism to form the ether linkage.[7] Using an ester of butanoic acid protects the carboxylic acid functionality, which would otherwise be deprotonated by the base and interfere with the reaction.

  • Step 2: Saponification (Ester Hydrolysis): The ethyl ester intermediate is then hydrolyzed to the desired carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide or lithium hydroxide in a water/alcohol mixture), followed by acidification with a strong acid like HCl to protonate the carboxylate salt and precipitate the final product.

Spectroscopic Characterization

Validation of the synthesized product's identity and purity is paramount. The following spectroscopic signatures would be expected for this compound.

Predicted NMR Data
¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Signal 1~7.8d1HPyridine H-4
Signal 2~7.4d1HPyridine H-5
Signal 3~4.2t2H-O-CH₂ -
Signal 4~2.6t2H-CH₂ -COOH
Signal 5~2.1p2H-CH₂-CH₂ -CH₂-
Signal 6~11-12br s1H-COOH
¹³C NMR Predicted δ (ppm)Assignment
Signal 1~175C =O
Signal 2~155Pyridine C -O
Signal 3~148Pyridine C -Cl
Signal 4~142Pyridine C -H (C-4)
Signal 5~130Pyridine C -Br
Signal 6~115Pyridine C -H (C-5)
Signal 7~68-O-C H₂-
Signal 8~30-C H₂-COOH
Signal 9~24-CH₂-C H₂-CH₂-

Note: Predictions are based on standard chemical shift values and data from analogous structures. Actual values may vary.[12][13]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive structural confirmation.

Potential Applications and Research Directions

The structural features of this compound suggest its utility primarily as a chemical intermediate.

  • Pharmaceutical Drug Discovery: The bromo-chloro-pyridine core is a privileged scaffold in medicinal chemistry.[1][2] The bromine and chlorine atoms can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. The butanoic acid tail can be converted into amides or esters to explore structure-activity relationships (SAR) in drug candidates, potentially targeting enzymes or receptors where a carboxylic acid moiety is crucial for binding.[14]

  • Agrochemicals: Many successful herbicides and fungicides are based on halogenated pyridine structures.[1] This compound could serve as a starting point for the synthesis of new crop protection agents.

  • Materials Science: Pyridine-containing molecules are explored for their potential in creating novel polymers and functional materials due to their coordination properties and electronic characteristics.[2]

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of Ethyl 4-((6-bromo-2-chloropyridin-3-yl)oxy)butanoate
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 6-bromo-2-chloropyridin-3-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per 1 g of pyridinol) to the flask and stir to dissolve.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This ensures complete formation of the sodium pyridinoxide.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add ethyl 4-bromobutanoate (1.1 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Synthesis of this compound
  • Hydrolysis Setup: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to 0 °C. Slowly add 1M hydrochloric acid (HCl) to adjust the pH to ~2-3. A precipitate should form.

    • Self-Validation Note: The formation of a precipitate upon acidification is a strong indicator of successful conversion to the less soluble carboxylic acid product.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product oils out, extract the aqueous layer with ethyl acetate or dichloromethane.

  • Final Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Conclusion

This compound is a strategically designed molecule that holds significant potential as a versatile intermediate in synthetic chemistry. Its di-halogenated pyridine core provides multiple avenues for sophisticated molecular elaboration, while the butanoic acid side chain offers a key functional handle for derivatization. The robust and well-understood Williamson ether synthesis provides a reliable pathway for its production. For researchers in drug discovery and agrochemical development, this compound represents a valuable building block for accessing novel chemical entities with tailored biological activities.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Thangadurai, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • Hernandes, M. Z., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid. Retrieved from [Link]

  • Ruble, J. C., et al. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2018, January). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 6-Bromo-4-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives.
  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Lindsey, J. S., et al. (2021, August 10). Synthesis of AD-Dihydrodipyrrins Equipped with Latent Substituents of Native Chlorophylls and Bacteriochlorophylls. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chlorobutanoic acid. Retrieved from [Link]

  • MDPI. (2025, December 15). (4R,4aS,6bR,8aR,12bS,14aS)-2-((E)-2-Bromo-4-chlorobenzylidene)-4,4a,6b,8a,11,11,12b,14a-octamethylicosahydropicen-3(2H)-one. Retrieved from [Link]

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol Derivatives for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Publication Date: February 17, 2026

Introduction: The Strategic Value of the 6-Bromo-2-chloropyridin-3-ol Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutics is often a journey of molecular architecture. The strategic selection of a core scaffold is paramount, as it dictates the trajectory of synthetic feasibility, the accessible chemical space, and ultimately, the biological activity of the resulting derivatives. The 6-bromo-2-chloropyridin-3-ol moiety has emerged as a "privileged" scaffold—a versatile and highly functionalized building block that serves as a cornerstone for the synthesis of a diverse array of biologically active compounds.[1] Its intrinsic value lies in the orthogonal reactivity of its three distinct functional handles: a hydroxyl group and two different halogen atoms, bromine and chlorine, positioned on an electron-deficient pyridine ring.[2]

This differential reactivity allows for controlled, sequential modifications, making it an ideal starting point for constructing complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[3][4] This technical guide provides a comprehensive exploration of the 6-bromo-2-chloropyridin-3-ol core, offering in-depth insights into its reactivity, detailed protocols for its functionalization, and an overview of its applications in drug discovery. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Chapter 1: Core Scaffold Properties and Reactivity Profile

The synthetic utility of 6-bromo-2-chloropyridin-3-ol is rooted in its unique electronic and structural features. Understanding these properties is critical for designing rational and efficient synthetic strategies.

Physicochemical Data

A summary of the key properties of the core scaffold is presented below.

PropertyValueSource(s)
Chemical Name 6-bromo-2-chloropyridin-3-ol
Synonym(s) 6-Bromo-2-chloro-3-hydroxypyridine
CAS Number 52764-12-2
Molecular Formula C₅H₃BrClNO[5]
Molecular Weight 208.44 g/mol [5]
Appearance White to yellowish crystalline solid[6]
Storage Store in a dry, sealed container
The Principle of Chemoselective Reactivity

The presence of both a bromine and a chlorine atom on the pyridine ring is the scaffold's most powerful feature. This allows for selective functionalization, as the carbon-halogen bonds exhibit different reactivities, particularly in transition-metal-catalyzed cross-coupling reactions.

The established principle governing this selectivity is the relative rate of the oxidative addition step in the catalytic cycle of palladium catalysts. The energy barrier for the oxidative addition of a C-X bond to a Pd(0) center follows the trend: C–I > C–Br > C–Cl .[7][8] Consequently, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position. This differential reactivity can be exploited to perform sequential couplings: a first reaction at the C6-bromo position under milder conditions, followed by a second, more forcing reaction at the C2-chloro position. This hierarchical approach provides a robust and logical pathway to complex, di-substituted pyridine derivatives.

G Scaffold 6-Bromo-2-chloropyridin-3-ol Intermediate 6-Substituted-2-chloropyridin-3-ol Scaffold->Intermediate Reaction 1 (e.g., Suzuki, Buchwald) Targets C6-Br bond (More Reactive) Product 2,6-Disubstituted-pyridin-3-ol Intermediate->Product Reaction 2 (e.g., Suzuki, Buchwald) Targets C2-Cl bond (Less Reactive)

Caption: Sequential functionalization workflow for 6-bromo-2-chloropyridin-3-ol.

Chapter 2: Key Synthetic Transformations

The true potential of the 6-bromo-2-chloropyridin-3-ol scaffold is unlocked through palladium-catalyzed cross-coupling reactions, which enable the precise installation of a wide variety of substituents.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[9][10] For the 6-bromo-2-chloropyridin-3-ol scaffold, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups, which are common features in kinase inhibitors and other pharmaceuticals.[11] The reaction proceeds selectively at the C6-bromo position under appropriate conditions.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 6-Bromo-2-chloropyridin-3-ol P1 6-R-2-chloropyridin-3-ol R1->P1 + R2 R-B(OH)₂ (Boronic Acid) R2->P1 C1 Pd Catalyst (e.g., Pd(PPh₃)₄) C2 Base (e.g., K₂CO₃, Cs₂CO₃) C3 Solvent (e.g., Dioxane/H₂O) G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Core Aminopyridine Core Core->Hinge H-Bond Vector Vector to Hydrophobic Pocket Core->Vector Covalent Bond Vector->Pocket Hydrophobic Interaction

Sources

An In-depth Technical Guide to the Pyridinyloxy Butanoic Acid Scaffold: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification and characterization of novel molecular scaffolds serve as the bedrock for developing next-generation therapeutics. The pyridinyloxy butanoic acid scaffold, a unique heterocyclic framework, has emerged as a promising core structure with the potential for diverse biological activities. This guide provides a comprehensive technical overview of this scaffold, drawing upon established principles from analogous aryloxyalkanoic acids to offer insights for researchers, scientists, and drug development professionals.

The pyridinyloxy butanoic acid scaffold integrates three key pharmacophoric elements: a pyridine ring, an ether linkage, and a butanoic acid side chain. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and influence the molecule's overall polarity and metabolic stability.[1] The ether linkage provides conformational flexibility, while the butanoic acid moiety offers a carboxylic acid group that can engage in crucial ionic interactions with biological targets. This combination of features suggests a wide range of potential applications, from modulating metabolic pathways to acting as synthetic auxins in agrochemical contexts.[2][3]

This technical guide will delve into the fundamental properties of the pyridinyloxy butanoic acid scaffold, including its synthesis, physicochemical characteristics, and potential biological activities, with a particular focus on its prospective roles as a peroxisome proliferator-activated receptor (PPAR) agonist and as a synthetic auxin herbicide. We will explore the structure-activity relationships that govern its efficacy and provide detailed experimental protocols for its synthesis and biological evaluation.

Core Synthesis Strategies: Building the Pyridinyloxy Butanoic Acid Scaffold

The synthesis of the pyridinyloxy butanoic acid scaffold can be efficiently achieved through well-established synthetic methodologies, primarily revolving around the formation of the crucial ether linkage. The two most prominent and versatile methods are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers. In the context of the pyridinyloxy butanoic acid scaffold, this method involves the reaction of a hydroxypyridine with a suitable butanoate ester bearing a leaving group, followed by hydrolysis of the ester to yield the final carboxylic acid.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 Hydroxypyridine reagents1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) reactant1->reagents1 reactant2 Butanoate Ester (with leaving group) reactant2->reagents1 intermediate Pyridinyloxy Butanoate Ester reagents2 H2O, H+ or OH- intermediate->reagents2 product Pyridinyloxy Butanoic Acid reagents1->intermediate reagents2->product

Caption: Williamson Ether Synthesis for the Pyridinyloxy Butanoic Acid Scaffold.

Step-by-Step Protocol:

  • Deprotonation of Hydroxypyridine: To a solution of the chosen hydroxypyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base (e.g., sodium hydride, potassium carbonate) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the pyridinoxide anion.

  • Nucleophilic Attack: To the solution containing the pyridinoxide anion, add the butanoate ester with a good leaving group (e.g., ethyl 4-bromobutanoate) dropwise. The reaction mixture is then typically heated to facilitate the nucleophilic substitution. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

  • Ester Hydrolysis: The purified pyridinyloxy butanoate ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water, followed by the addition of a strong acid (e.g., HCl) or base (e.g., NaOH). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford the pure pyridinyloxy butanoic acid.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation provides an alternative route, particularly useful when the Williamson ether synthesis is not efficient, for instance, with less reactive halo-pyridines. This method involves a copper-catalyzed reaction between a hydroxypyridine and a halo-butanoic acid or its ester.[4]

Reaction Scheme:

Ullmann_Condensation reactant1 Hydroxypyridine reagents Cu Catalyst (e.g., CuI, Cu2O) Ligand (e.g., Picolinic Acid) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane, Toluene) reactant1->reagents reactant2 Halo-butanoic Acid/Ester reactant2->reagents product Pyridinyloxy Butanoic Acid reagents->product

Caption: Ullmann Condensation for the Pyridinyloxy Butanoic Acid Scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the hydroxypyridine, the halo-butanoic acid or ester, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., picolinic acid), and a base (e.g., cesium carbonate) in a high-boiling point solvent such as dioxane or toluene.

  • Reaction Execution: The reaction mixture is heated to a high temperature (typically >100 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored for completion using TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and other insoluble materials. The filtrate is then acidified and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Physicochemical Properties and Structural Considerations

The physicochemical properties of the pyridinyloxy butanoic acid scaffold can be fine-tuned by modifying the substitution pattern on the pyridine ring. These modifications can influence key parameters such as lipophilicity (LogP), acidity (pKa), and polar surface area (PSA), which in turn affect the scaffold's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

PropertyInfluence of Pyridine Ring Substituents
Lipophilicity (LogP) Electron-withdrawing groups (e.g., -Cl, -CF3) generally increase lipophilicity, while electron-donating groups (e.g., -CH3, -OCH3) can have a more varied effect.
Acidity (pKa) The pKa of the butanoic acid moiety is influenced by the electronic nature of the pyridine ring. Electron-withdrawing substituents will decrease the pKa, making the carboxylic acid more acidic.
Polar Surface Area (PSA) The introduction of polar substituents (e.g., -OH, -NH2) on the pyridine ring will increase the PSA, potentially impacting cell permeability.
Metabolic Stability The position of substituents on the pyridine ring can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.

Biological Activities and Therapeutic Potential

While direct biological data for the pyridinyloxy butanoic acid scaffold is emerging, strong inferences can be drawn from the well-established activities of its aryloxyalkanoic acid analogs. These analogs have shown significant utility in both pharmaceutical and agrochemical applications.

Pharmaceutical Potential: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Aryloxyalkanoic acids are a well-known class of PPAR agonists, with fibrates being a prominent example used in the treatment of dyslipidemia.[5] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[6] The pyridinyloxy butanoic acid scaffold, as a bioisosteric analog of these compounds, is a promising candidate for the development of novel PPAR agonists.

Signaling Pathway:

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Pyridinyloxy Butanoic Acid (Ligand) PPAR PPAR ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Response Protein->Response

Caption: PPAR Agonist Signaling Pathway.

The carboxylic acid moiety of the pyridinyloxy butanoic acid is expected to form a key salt bridge interaction with a positively charged amino acid residue (e.g., arginine or lysine) in the ligand-binding domain of the PPAR, a characteristic interaction for this class of agonists.[5] The substituted pyridine ring can then be optimized to achieve desired selectivity and potency for the different PPAR isoforms (α, γ, and δ).

Agrochemical Potential: Synthetic Auxin Herbicides

Phenoxyalkanoic acids, such as 2,4-D, are widely used as selective herbicides for the control of broadleaf weeds. They act as synthetic mimics of the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and ultimately death of susceptible plants.[3][7] The structural similarity of the pyridinyloxy butanoic acid scaffold to these herbicides suggests its potential for development as a novel herbicide.

Mechanism of Action:

Auxin_Mimic_Mechanism Auxin_Mimic Pyridinyloxy Butanoic Acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptors Auxin_Mimic->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes binding of Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Uncontrolled Gene Expression ARF->Gene_Expression Activates Plant_Death Plant Death Gene_Expression->Plant_Death

Caption: Mechanism of Action of Auxin Mimic Herbicides.

The herbicidal activity is dependent on the presence of the carboxylic acid group and the overall shape of the molecule, which allows it to bind to the auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1).[7] The pyridine ring can be substituted to modulate the herbicidal spectrum and potency.

Structure-Activity Relationships (SAR)

The biological activity of the pyridinyloxy butanoic acid scaffold can be systematically optimized by exploring the structure-activity relationships. Key areas for modification include the substitution pattern on the pyridine ring, the length and branching of the alkanoic acid chain, and the stereochemistry of any chiral centers.

ModificationPotential Impact on Activity
Pyridine Ring Substitution Introduction of electron-withdrawing or bulky groups can influence receptor binding affinity and selectivity. For instance, in some aryloxyalkanoic acid series, substitution at the ortho and para positions of the aromatic ring is crucial for activity.[8]
Alkanoic Acid Chain The length of the alkyl chain can affect the compound's flexibility and its ability to adopt the optimal conformation for receptor binding. Branching on the chain, particularly at the α-position to the carboxylic acid, can introduce chirality and potentially lead to stereoselective activity.
Stereochemistry For chiral derivatives, the different enantiomers may exhibit significantly different biological activities. This has been observed for various aryloxyalkanoic acids, where one enantiomer is often significantly more potent than the other.[9]

Experimental Protocols

Protocol 1: In Vitro PPAR Agonist Activity Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the ability of a test compound to activate PPARs.

Workflow:

PPAR_Assay_Workflow A Transfect cells with PPRE-luciferase reporter and PPAR expression vectors B Plate transfected cells in 96-well plates A->B C Treat cells with test compounds B->C D Incubate for 24-48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data Analysis: Calculate EC50 values F->G

Caption: Workflow for PPAR Agonist Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) and an expression vector for the desired PPAR isoform (α, γ, or δ).

  • Cell Plating: After transfection, seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridinyloxy butanoic acid test compounds and known PPAR agonists (positive controls, e.g., fenofibrate for PPARα, rosiglitazone for PPARγ). Add the compounds to the cells and incubate for 24-48 hours.

  • Luminescence Measurement: After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Protocol 2: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)

This protocol outlines a simple and effective method to assess the herbicidal potential of the synthesized compounds.

Workflow:

Herbicide_Assay_Workflow A Prepare agar plates with different concentrations of test compounds B Sterilize and germinate seeds of target weed species A->B C Place germinated seedlings on the agar plates B->C D Incubate under controlled light and temperature conditions C->D E Measure root and shoot growth after 7-14 days D->E F Data Analysis: Calculate GR50 values E->F

Caption: Workflow for Seedling Growth Inhibition Herbicidal Assay.

Methodology:

  • Preparation of Test Plates: Prepare a solid growth medium (e.g., Murashige and Skoog) containing various concentrations of the pyridinyloxy butanoic acid test compounds. Pour the medium into petri dishes and allow it to solidify.

  • Seed Germination: Surface-sterilize the seeds of a susceptible broadleaf weed species (e.g., Arabidopsis thaliana or cress) and germinate them on a control medium.

  • Seedling Transfer: Once the radicle has emerged, transfer the seedlings to the petri dishes containing the test compounds.

  • Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C) for 7-14 days.

  • Growth Measurement: After the incubation period, measure the length of the primary root and the shoot of the seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Plot the inhibition percentage against the compound concentration to determine the GR50 value (the concentration that causes a 50% reduction in growth).

Conclusion and Future Directions

The pyridinyloxy butanoic acid scaffold represents a versatile and promising platform for the discovery of novel bioactive molecules. By leveraging the extensive knowledge base of analogous aryloxyalkanoic acids, researchers can rationally design and synthesize derivatives with tailored properties for either pharmaceutical or agrochemical applications. The synthetic accessibility of this scaffold, coupled with its potential to interact with key biological targets such as PPARs and auxin receptors, makes it an attractive area for further investigation. Future research should focus on the synthesis of diverse libraries of pyridinyloxy butanoic acid derivatives and their systematic evaluation in relevant biological assays to fully unlock the therapeutic and commercial potential of this intriguing molecular framework.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

  • Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Regulations.gov. [Link]

  • Purdue University. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Passel. [Link]

  • O'Brien, C. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. The Journal of Organic Chemistry, 87(21), 14535-14547. [Link]

  • Pazmiño, D. M. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. [Link]

  • Purdue University. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). [Link]

  • Sperandio, E., et al. (2019). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 24(17), 3108. [Link]

  • Google Patents. (n.d.). EP0097460A1 - Pyridyl(oxy/thio)phenoxy compounds, herbicidal compositions and methods.
  • Cragoe Jr, E. J., et al. (1982). Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids. Journal of Medicinal Chemistry, 25(5), 567-579. [Link]

  • El-Gazzar, A. R. B. A., et al. (2008). Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. Chemical & Pharmaceutical Bulletin, 56(12), 1736-1742. [Link]

  • Wang, X., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 29(7), 1604. [Link]

  • El-Gazzar, A. R. B. A., et al. (2008). Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors. SciSpace. [Link]

  • University of Minnesota. (n.d.). Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. [Link]

  • O'Brien, C. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Perrone, M. G., et al. (2012). New 2-(Aryloxy)-3-phenylpropanoic Acids as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists Able To Upregulate Mitochondrial Carnitine Shuttle System Gene Expression. Journal of Medicinal Chemistry, 55(23), 10463-10477. [Link]

  • Montanari, R., et al. (2018). The potential of natural products for targeting PPARα. Molecules, 23(10), 2559. [Link]

  • Roy, K., et al. (2009). QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors. Chemical Biology & Drug Design, 73(4), 434-445. [Link]

  • Manikandan, A., et al. (2011). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry, 23(1), 245. [Link]

  • Witter, D. J., et al. (2007). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Bioorganic & Medicinal Chemistry Letters, 17(1), 133-136. [Link]

  • El-Gazzar, A. R. B. A., et al. (2008). Synthesis of Some Pyridazinylacetic Acid Derivatives as a Novel Class of Monoamine Oxidase-A Inhibitors. ResearchGate. [Link]

  • Georgiou, K., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Metabolites, 14(11), 693. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1599-1610. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2651. [Link]

Sources

Technical Whitepaper: 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butyric Acid[1]

Strategic Intermediate for Medicinal Chemistry & Linker Design[1]

Executive Summary

In the landscape of modern drug discovery, 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butyric acid represents a high-value synthetic intermediate.[1] Characterized by a halogenated pyridine core ether-linked to a butyric acid tail, this compound serves as a critical bifunctional building block.[1] Its structural duality—offering an electrophilic pyridine ring primed for nucleophilic aromatic substitution (


) and a carboxylic acid terminus for amide coupling—makes it indispensable in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers , kinase inhibitors, and advanced agrochemicals.[1]

This guide provides a rigorous technical analysis of the compound, focusing on its identification, validated synthesis protocols, and application in high-fidelity chemical workflows.[1]

Chemical Identity & Physicochemical Properties

While the free acid form is often generated in situ or used immediately following hydrolysis, its ethyl ester derivative is a stable, cataloged commercial reagent.[1] Researchers must distinguish between the stable precursor and the active acid form.[1]

Core Compound Data
PropertyTarget Acid Key Precursor (Ethyl Ester)
Systematic Name 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acidEthyl 4-((6-bromo-2-chloropyridin-3-yl)oxy)butanoate
CAS Number Not widely listed (See Synthesis)62805-18-9
Molecular Formula


Molecular Weight 294.53 g/mol 322.58 g/mol
Physical State Off-white solid (typical)Viscous oil or low-melting solid
Solubility DMSO, Methanol, DMFDCM, Ethyl Acetate, THF
Structural Components
  • Pyridine Core: 2-Chloro-6-bromo-3-oxypyridine.[1] The C2-Cl and C6-Br positions offer orthogonal reactivity.[1] The C2-Cl is generally more reactive toward nucleophilic displacement due to the inductive effect of the adjacent nitrogen and oxygen, though steric hindrance at C3 must be considered.[1]

  • Linker Chain: A 4-carbon butyric acid tether provides optimal spatial separation for bifunctional ligands, common in degraders and antibody-drug conjugates (ADCs).[1]

Synthesis & Manufacturing Protocol

The synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butyric acid is a two-step sequence starting from commercially available 6-Bromo-2-chloropyridin-3-ol .[1]

Reaction Pathway Visualization

SynthesisPath Start 6-Bromo-2-chloropyridin-3-ol (CAS 52764-12-2) Intermediate Ethyl Ester Intermediate (CAS 62805-18-9) Start->Intermediate Step 1: Alkylation K2CO3, DMF, 60°C Reagent Ethyl 4-bromobutyrate (CAS 2969-81-5) Reagent->Intermediate Product Target Acid (4-((6-Bromo-2-chloropyridin-3-yl)oxy)butyric acid) Intermediate->Product Step 2: Hydrolysis LiOH, THF/H2O

Figure 1: Synthetic route from halogenated pyridinol to the target acid via the stable ester intermediate.

Detailed Experimental Protocol
Step 1: O-Alkylation (Formation of CAS 62805-18-9) [1]
  • Reagents: 6-Bromo-2-chloropyridin-3-ol (1.0 eq), Ethyl 4-bromobutyrate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).[1]
    
  • Procedure:

    • Dissolve 6-Bromo-2-chloropyridin-3-ol in DMF (0.2 M concentration) under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Dropwise add Ethyl 4-bromobutyrate.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.[1]
      
    • Purification: Silica gel flash chromatography (0–20% EtOAc in Hexanes).

Step 2: Ester Hydrolysis (Acid Generation)
  • Reagents: Ethyl ester intermediate (from Step 1), Lithium Hydroxide (LiOH[1

    
    , 3.0 eq).[1]
    
  • Solvent: THF:Water (3:1).[1]

  • Procedure:

    • Dissolve the ester in THF.[1]

    • Add LiOH dissolved in water.[1]

    • Stir at ambient temperature for 2–4 hours. Ensure complete consumption of the starting material to avoid ester contamination.[1]

    • Workup: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc.[1]

    • Isolation: Dry and concentrate to yield the free acid.[1] Recrystallization from Ether/Hexane may be required for high purity.[1]

Applications in Drug Discovery

This compound is primarily utilized as a heterobifunctional linker precursor .[1] Its utility stems from the ability to functionalize the pyridine ring via cross-coupling while using the acid tail to attach to a ligand.[1]

PROTAC Linker Synthesis

In targeted protein degradation, the "linkerology" determines the physicochemical properties and degradation efficiency.[1]

  • Logic: The pyridine ring serves as a rigid attachment point for E3 ligase ligands (e.g., Cereblon or VHL binders), while the butyric acid chain provides a flexible tether to the protein of interest (POI) ligand.[1]

  • Mechanism: The bromine at C6 is an excellent handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination, allowing the attachment of complex aryl systems.[1]

Workflow: Linker Integration

ApplicationWorkflow Acid Target Acid (Linker Scaffold) AmideCoupling Amide Coupling (EDC/HOAt or HATU) Acid->AmideCoupling Intermediate Ligand-Linker Conjugate (Pyridine-Br intact) AmideCoupling->Intermediate Ligand POI Ligand (e.g., Amine-functionalized Warhead) Ligand->AmideCoupling CrossCoupling Suzuki/Buchwald Coupling (Pd catalysis at C6-Br) Intermediate->CrossCoupling Functionalization FinalDrug Final PROTAC/Drug Candidate CrossCoupling->FinalDrug

Figure 2: Strategic workflow for integrating the scaffold into a bifunctional drug molecule.

Quality Control & Analytics

To ensure the integrity of biological data, the purity of this intermediate must be rigorously validated.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.[1]

  • NMR Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic triplet of the butyric acid

      
      -protons (~2.3 ppm) and the triplet of the 
      
      
      
      -protons adjacent to oxygen (~4.1 ppm).[1] The pyridine protons will appear as two doublets (if C4/C5 are unsubstituted) or singlets depending on the substitution pattern.[1]

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Pyridine Derivatives: Potential skin and eye irritants.[1] May be harmful if swallowed.[1]

    • Alkylating Agents (Starting Material): Ethyl 4-bromobutyrate is a lachrymator and potential alkylating agent.[1] Handle in a fume hood.

  • Storage: Store the ethyl ester at 2–8°C under inert gas. The free acid should be stored at -20°C to prevent decarboxylation or degradation over long periods.[1]

References

  • Parchem Fine & Specialty Chemicals. Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate Product Page (CAS 62805-18-9).[1] Retrieved from [1]

  • PubChem. Ethyl 4-bromobutyrate (CAS 2969-81-5) Compound Summary.[1] National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. 6-Bromo-2-chloropyridin-3-ol (CAS 52764-12-2) Product Specification.[1] Retrieved from [1]

  • NIST Chemistry WebBook. 4-Bromobutyric acid (CAS 2623-87-2) Thermochemical Data.[1] Retrieved from [1]

Sources

Novel Pyridine Ether Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "phenyl-pyridyl switch" remains one of the most high-impact bioisosteric strategies in modern medicinal chemistry. While pyridine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Sorafenib, Vismodegib), the specific incorporation of pyridine ether linkages (Py-O-R) offers distinct physicochemical advantages over their carbon or nitrogen-linked counterparts. Pyridine ethers significantly lower lipophilicity (


), improve aqueous solubility, and mitigate metabolic liabilities associated with electron-rich phenyl rings.

This guide addresses the technical barriers to accessing novel pyridine ether building blocks —specifically 3-alkoxy and electron-rich 4-alkoxy variants which are inaccessible via traditional nucleophilic aromatic substitution (


). We present advanced synthetic methodologies, including Copper-catalyzed Chan-Lam coupling and Palladium-catalyzed C-O cross-coupling, to empower researchers to expand the chemical space of their lead series.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4]

The Phenyl-Pyridyl Switch

Replacing a phenyl ring with a pyridine introduces a nitrogen atom that profoundly alters the electronic landscape of the molecule. In the context of ether linkages, this substitution serves three primary functions:

  • Solubility Enhancement: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly lowering

    
     and improving thermodynamic solubility.
    
  • Metabolic Stability: Phenyl ethers are often prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes due to the electron-rich nature of the benzene ring. The electron-deficient pyridine ring is less susceptible to electrophilic enzymatic attack.

  • Conformational Control: The ether oxygen introduces a specific bond angle (

    
    ) and rotational freedom that allows the molecule to adopt conformations required for deep pocket binding, often acting as a "hinge" in Type II kinase inhibitors.
    
Physicochemical Impact Analysis

The following logic map illustrates the causal relationship between the pyridine ether scaffold and improved drug-like properties (DLP).

Pyridine_Ether_Properties Scaffold Scaffold Selection Phenyl Phenyl Ether (Ar-O-R) Scaffold->Phenyl Pyridine Pyridine Ether (Py-O-R) Scaffold->Pyridine LogP Lipophilicity (LogP) Phenyl->LogP High Lipophilicity Metab Metabolic Stability (CYP450) Phenyl->Metab Electron Rich Pyridine->LogP N-Lone Pair Solubility Aq. Solubility Pyridine->Solubility H-Bond Acceptor Pyridine->Metab Electron Deficient HighLogP High (Poor) LogP->HighLogP LowLogP Lowered (Optimal) LogP->LowLogP HighSol Improved Solubility->HighSol Oxidation Prone to Oxidation Metab->Oxidation Resistant Resistant Metab->Resistant

Figure 1. Comparative analysis of physicochemical outcomes when switching from phenyl ethers to pyridine ethers.

Synthetic Challenges & Novel Methodologies

The Regioselectivity Bottleneck

Historically, synthesizing pyridine ethers relied on


 reactions.
  • 2- and 4-positions: Accessible via

    
     if a strong leaving group (F, Cl) is present, but often requires harsh conditions (
    
    
    
    ) that are incompatible with complex alcohol fragments.
  • 3-position: Inaccessible via

    
      because the 3-position is not activated by the electron-withdrawing nitrogen.
    

To access novel 3-alkoxypyridine building blocks, we must utilize transition-metal catalysis. Two primary methods have emerged as the industry standard for high-value building blocks:

Comparative Methodologies
Feature

(Traditional)
Pd-Catalyzed (Buchwald) Cu-Catalyzed (Chan-Lam)
Scope Limited to 2/4-halopyridinesBroad (2/3/4-halopyridines)Broad (Pyridyl Boronic Acids)
Temperature High (

)
Moderate (

)
Ambient (

)
Atmosphere InertStrictly InertOpen Air (Aerobic)
Tolerance Poor (Base sensitive)Moderate (Amine sensitive)High (Tolerates water/amines)
Key Reagent NaH / KOtBuPd(OAc)

/ RockPhos
Cu(OAc)

/ Pyridine

Experimental Protocol: Chan-Lam Coupling

Objective: Synthesis of a 3-(benzyloxy)pyridine building block. Rationale: This protocol utilizes the Chan-Lam oxidative cross-coupling.[1] It is selected for its mild conditions, preventing the degradation of sensitive functional groups often found in late-stage drug intermediates. It uses a boronic acid partner, avoiding the need for pre-functionalized halogenated precursors which can be unstable.

Reagents & Materials
  • Substrate A: 3-Pyridylboronic acid (1.0 equiv)

  • Substrate B: Functionalized Benzyl Alcohol (1.0 equiv)

  • Catalyst: Copper(II) Acetate [

    
    ] (0.1 - 1.0 equiv)
    
  • Ligand/Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Oxidant: Atmospheric Oxygen (

    
    ) or TEMPO (catalytic)
    
Step-by-Step Methodology
  • Catalyst Activation: In a round-bottom flask equipped with a drying tube (optional, as moisture is tolerated), dissolve

    
     (20 mg, 0.1 mmol) and Pyridine (160 
    
    
    
    L, 2.0 mmol) in DCM (5 mL). Stir until the solution turns a deep blue (formation of the active Cu-pyridine complex).
  • Substrate Addition: Add the 3-Pyridylboronic acid (123 mg, 1.0 mmol) and the Benzyl Alcohol derivative (1.0 mmol) to the stirring catalyst mixture.

  • Oxidative Coupling: Add activated molecular sieves (4Å, 200 mg) to scavenge excess water produced during the cycle. Stir the reaction vigorously open to the air (or under an

    
     balloon for faster kinetics) at room temperature (
    
    
    
    ).
  • Monitoring: Monitor via LC-MS every 4 hours. Look for the formation of the ether product (

    
    ) and the disappearance of the boronic acid.
    
    • Note: If the reaction stalls, add an additional 0.1 equiv of

      
      .
      
  • Workup: Upon completion (typically 12-24h), filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes:EtOAc gradient).

Mechanistic Workflow

The following diagram details the catalytic cycle, highlighting the critical oxidation step mediated by air.

ChanLam_Mechanism Start Reagents: Boronic Acid + Alcohol Complex Cu(II)-L Complex (Active Catalyst) Start->Complex Coordination Transmetal Transmetallation (Ar-Cu(II)-OR) Complex->Transmetal Substrate Binding Oxidation Oxidation by Air (Cu(II) -> Cu(III)) Transmetal->Oxidation O2 / Air Elimination Reductive Elimination (Product Release) Oxidation->Elimination Fast Step Product Pyridine Ether (Py-O-R) Elimination->Product Recycle Regeneration of Cu(II) Elimination->Recycle Recycle->Complex Loop

Figure 2.[2] The Chan-Lam oxidative coupling cycle.[3] Note the critical role of air (oxygen) in oxidizing the Cu(II) intermediate to the reactive Cu(III) species.

Case Study: Kinase Inhibitor Optimization

Context: In the development of Type II kinase inhibitors (e.g., targeting VEGFR or BRAF), a "linker" region is required to connect the hinge-binding motif to the hydrophobic back-pocket moiety.

Problem: A lead compound containing a phenyl ether linker exhibited high lipophilicity (


) and rapid clearance in liver microsomes (

).

Solution:

  • Design: The phenyl ring was replaced with a 3-pyridyl ether .

  • Synthesis: The 3-alkoxypyridine core was synthesized using the Chan-Lam protocol described above, as the presence of a sensitive amide on the "tail" precluded harsh

    
     conditions.
    
  • Outcome:

    • 
      :  Reduced from 4.8 to 3.2 (Improved solubility).
      
    • Metabolic Stability: Half-life (

      
      ) increased by 3-fold due to the removal of the electron-rich phenyl ring, blocking oxidative metabolism.
      
    • Potency: Maintained single-digit nanomolar potency (

      
      ), confirming the ether oxygen maintained the critical bond angle.
      

References

  • Qiao, J. X., et al. (2013). Pyridine Ethers as Potent and Selective Inhibitors of... Journal of Medicinal Chemistry. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters. [Link]

  • Maitro, G., et al. (2018). Recent Advances in the Synthesis of Pyridine Derivatives.[4][5][6][7][8] Chemical Reviews. [Link]

  • FDA Drug Database. (2024). Sorafenib (Nexavar) Approval History and Labeling.[Link]

Sources

In silico binding affinity of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Binding Affinity of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Agrochemical Researchers, and Drug Discovery Scientists

Executive Summary: Structural Hypothesis & Evaluation Strategy

This technical guide outlines the in silico profiling protocol for This compound (hereafter referred to as Ligand-BrCl ).

Structurally, Ligand-BrCl features a halogenated pyridine core linked to a butyric acid tail. This architecture strongly suggests two distinct biological activity profiles:

  • Synthetic Auxin Mimic (Agrochemical): The structural homology to Triclopyr and MCPB (phenoxy-butyric acids) suggests high affinity for the TIR1-IAA ubiquitin ligase complex .

  • Fragment-Based Kinase Inhibitor (Pharma): The 2-chloro-6-bromo-pyridine scaffold is a privileged motif for hinge-binding in kinases (e.g., PIKfyve or EGFR ), where the carboxylic acid may act as a solvent-exposed solubilizing tail or interact with conserved lysine residues.

This guide provides a rigorous workflow to determine binding affinity, emphasizing sigma-hole tuning (halogen bonding) and carboxylate electrostatics .

Part 1: Molecular Mechanics & Quantum Preparation

Standard force fields (GAFF/CHARMM) often fail to accurately model the anisotropic electron distribution around heavy halogens (Bromine/Chlorine). To predict affinity accurately, we must model the Sigma-Hole .

1.1 Density Functional Theory (DFT) Optimization

Before docking, the ligand's electronic surface potential (ESP) must be calculated to quantify the halogen bond donor strength.

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP-D3(BJ) / def2-TZVP.

  • Objective: Locate the region of positive electrostatic potential (the sigma-hole) on the extension of the C-Br and C-Cl bonds.

  • Protocol:

    • Generate 3D conformer.

    • Optimize geometry in vacuum.

    • Calculate ESP.

    • Critical Step: If using AMBER/GROMACS later, fit "Virtual Sites" (massless charge points) to the halogen tips to mimic the sigma-hole.

1.2 Protonation State & Tautomerism[1]
  • pKa Prediction: The carboxylic acid tail has a pKa

    
     4.8.
    
  • Physiological State (pH 7.4): The molecule will exist primarily as the anionic carboxylate (

    
    ).
    
  • Pyridine Nitrogen: The 2-chloro and 6-bromo substitutions are electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen, making protonation unlikely at neutral pH.

Part 2: Target Selection & Homology Modeling

We define two primary binding scenarios for affinity calculation.

Scenario A: Auxin Signaling (TIR1 Receptor)
  • Target: Transport Inhibitor Response 1 (TIR1).

  • PDB Template: 2P1Q (TIR1 complexed with 2,4-D).

  • Binding Pocket: The "InsP6" cofactor niche. The carboxylate of Ligand-BrCl should anchor to Arg403 and Ser438 , while the halogenated pyridine occupies the hydrophobic aromatic slot.

Scenario B: Kinase Hinge Binding (General)
  • Target: EGFR (Epidermal Growth Factor Receptor).

  • PDB Template: 4HJO (EGFR with a pyridine-based inhibitor).

  • Mechanism: The pyridine nitrogen acts as an H-bond acceptor from the hinge region backbone (Met793), while the Br/Cl atoms engage in halogen bonding with gatekeeper residues or backbone carbonyls.

Part 3: Molecular Docking Workflow

This protocol uses AutoDock Vina for speed and Glide (Schrödinger) for halogen-aware scoring.

3.1 Grid Generation[1]
  • Center: Defined by the centroid of the co-crystallized ligand in the reference PDB.

  • Box Size:

    
     Å (Sufficient for the flexible butyric acid tail).
    
3.2 Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High sampling required for the flexible alkyl chain).

  • Energy Range: 4 kcal/mol.

  • Scoring Function Modification: Standard Vina scoring underestimates Halogen Bonds (XB).

    • Correction: Manually inspect top poses for C-X[1]···O/N/S angles of

      
       and distances 
      
      
      
      sum of van der Waals radii.
3.3 Graphviz Workflow Diagram

DockingWorkflow cluster_XB Halogen Bond Validation Ligand Ligand-BrCl (SMILES) QM QM Optimization (B3LYP/def2-TZVP) Sigma-Hole Calc Ligand->QM Prep Ligand Prep (Carboxylate Anion) QM->Prep Dock Docking (Vina/Glide) Exhaustiveness=32 Prep->Dock Target Target Selection (TIR1 or Kinase) Grid Grid Generation (20x20x20 Å) Target->Grid Grid->Dock Filter Pose Filtering (XB Geometry Check) Dock->Filter MD MD Simulation (100ns, GROMACS) Filter->MD

Caption: Integrated QM-Docking-MD workflow emphasizing sigma-hole parameterization for halogenated ligands.

Part 4: Molecular Dynamics (MD) & Binding Energy

Docking provides a static snapshot. MD simulations are required to verify the stability of the Halogen Bond and the Carboxylate salt bridge .

4.1 Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvent: TIP3P Water + 0.15M NaCl.

  • Lennard-Jones PME: Tuned to allow specific halogen interactions (or use "extra point" particles for Br/Cl).

4.2 Trajectory Analysis Metrics
MetricDefinitionSuccess Criteria
RMSD (Ligand) Root Mean Square Deviation of ligand atoms

Å over last 50ns
H-Bond Occupancy % time Carboxylate interacts with Arg/Lys

occupancy
XB Geometry Angle

Stable at

MM-GBSA Binding Free Energy (

)

kcal/mol
4.3 MM-GBSA Calculation

Post-simulation, calculate the binding free energy using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method.



  • Target Affinity: For a lead compound, a

    
     of -9 to -12 kcal/mol  is expected.
    

Part 5: Interaction Topology (TIR1 Case Study)

The following diagram illustrates the hypothetical binding mode of Ligand-BrCl within the TIR1 auxin pocket, highlighting the critical electrostatic and halogen-bonding nodes.

InteractionMap L_Pyridine Pyridine Ring R_Phe Phe/Trp Box (Pi-Stacking) L_Pyridine->R_Phe Pi-Pi Stack L_Br Br (Sigma Hole) R_BB Backbone O (XB Acceptor) L_Br->R_BB Halogen Bond (Angle sensitive) L_Cl Cl L_Tail Butanoic Acid (Carboxylate) R_Arg403 Arg403 (Cationic) L_Tail->R_Arg403 Salt Bridge (Strong) R_Ser438 Ser438 (H-Bond) L_Tail->R_Ser438 H-Bond

Caption: Predicted interaction map in the TIR1 pocket. Note the critical Halogen Bond (red) and Salt Bridge (green).

References

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. (2016). Gaussian, Inc., Wallingford CT.Link

  • AutoDock Vina , Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • GROMACS , Abraham, M. J. et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. Link

  • TIR1 Crystal Structure , Tan, X. et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

  • Halogen Bonding in Drug Discovery , Wilcken, R. et al. (2013). "Halogen bonding in drug discovery: overview and use cases." Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis and Evaluation of Pyridinyloxy Butanoic Acid Esters for Agrochemical Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale preparation and subsequent agrochemical evaluation of pyridinyloxy butanoic acid esters. These compounds are of significant interest in the discovery of novel herbicides, often acting as inhibitors of vital plant enzymes. We present a detailed synthetic protocol, methods for structural characterization, and a robust protocol for assessing herbicidal efficacy in a whole-plant bioassay. The causality behind experimental choices is explained to provide researchers with a framework for adaptation and troubleshooting.

Introduction: The Significance of Pyridinyloxy Carboxylic Acid Derivatives

Pyridinyloxy butanoic acid esters belong to a broader class of aryloxyphenoxypropionate (AOPP) and related herbicides, which are critical tools in modern agriculture for the selective control of grass weeds in broadleaf crops.[1][2][3] The herbicidal activity of many compounds in this class stems from their ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5][6] ACCase catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for building cell membranes and other vital metabolites in plants.[5][7] Inhibition of this enzyme leads to a breakdown of cell membrane integrity, cessation of growth at the meristematic tissues (growing points), and ultimately, plant death.[2][4]

The ester form of these molecules is typically a pro-herbicide. After application and absorption by the plant, endogenous esterase enzymes hydrolyze the ester to the corresponding carboxylic acid, which is the biologically active form that inhibits ACCase.[3][8] Therefore, synthesizing a variety of ester derivatives allows for the modulation of properties like uptake, translocation, and the rate of bioactivation within the target weed.[7] This guide provides a foundational workflow for synthesizing these esters and testing their potential as new herbicidal agents.

Section 1: Chemical Synthesis and Purification

The synthesis of pyridinyloxy butanoic acid esters is typically achieved through a nucleophilic substitution reaction. The protocol below details a common and reliable method involving the reaction of a substituted hydroxypyridine with a butanoic acid ester bearing a leaving group.

Principle of Synthesis

The core of this synthesis is a Williamson ether synthesis. A weakly acidic hydroxyl group on the pyridine ring is deprotonated by a suitable base to form a more nucleophilic pyridinoxide anion. This anion then displaces a halide or other leaving group from an ethyl 2-bromobutanoate molecule to form the desired ether linkage. The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion highly reactive, thus facilitating the SN2 reaction.

Experimental Protocol: Synthesis of Ethyl 2-(pyridin-2-yloxy)butanoate

This protocol is a representative example. Substitutions on the pyridine ring or variations in the ester group can be achieved by selecting the appropriate starting materials.

Materials & Reagents:

  • 2-Hydroxypyridine

  • Ethyl 2-bromobutanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 20 mL).

  • Initiation: Stir the suspension at room temperature for 15 minutes to ensure a uniform mixture.

  • Addition of Alkylating Agent: Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting 2-hydroxypyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. This washing sequence removes residual DMF, unreacted starting materials, and acidic impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude product often contains unreacted starting materials and side products. Purification by flash column chromatography is essential to obtain a high-purity sample for analytical characterization and biological testing.[6]

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully add it to the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The polarity of the solvent is gradually increased to sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridinyloxy butanoic acid ester as an oil or solid.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants 2-Hydroxypyridine + Ethyl 2-bromobutanoate + K₂CO₃ in DMF Reaction Heat (80°C) 4-6 hours Reactants->Reaction 1 Quench Quench with H₂O Reaction->Quench 2 Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Column Silica Gel Chromatography Dry->Column 3 (Crude Product) Analysis TLC Analysis of Fractions Column->Analysis Combine Combine Pure Fractions & Concentrate Analysis->Combine FinalProduct FinalProduct Combine->FinalProduct Pure Ester

Section 2: Structural Characterization and Validation

Confirming the identity and purity of the synthesized ester is a non-negotiable step for ensuring the trustworthiness of subsequent biological data. Standard analytical techniques are employed for this purpose.[9][10]

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine ring protons, the butanoate chain protons, and the ethyl ester protons, with appropriate chemical shifts and coupling patterns.[6][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[6][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A pure sample should ideally show a single major peak.[10][12]

Expected Analytical Data Summary

The table below provides a hypothetical summary of expected analytical data for the example compound, ethyl 2-(pyridin-2-yloxy)butanoate. Actual values will vary based on the specific structure and instrumentation.

Analysis Parameter Expected Result
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic (pyridine), O-CH (butanoate), CH₂, CH₃ protons.
IntegrationRatios of integrated signals should match the number of protons in each environment.
¹³C NMR Chemical Shift (δ)Signals for aromatic carbons, carbonyl carbon (C=O), and aliphatic carbons.
HRMS [M+H]⁺ (m/z)Calculated m/z value for the protonated molecule (e.g., C₁₁H₁₆NO₃⁺).
HPLC Purity>95% (as determined by peak area).

Section 3: Agrochemical Testing - Herbicidal Bioassay

Once the compound is synthesized and its identity and purity are confirmed, its biological activity can be assessed. A whole-plant pot bioassay is a reliable method for evaluating post-emergence herbicidal effects.[13][14]

Principle of Bioassay

This protocol is designed to screen for post-emergence herbicidal activity, particularly against grass species, which are the primary targets for ACCase inhibitors.[2] The test compound is applied to young, actively growing plants. Herbicidal effects are evaluated visually over a period of time by comparing treated plants to untreated controls. Symptoms of ACCase inhibition typically appear slowly and include chlorosis (yellowing) of new leaves, followed by necrosis and death of the growing point.[2]

Experimental Protocol: Whole-Plant Post-Emergence Assay

Materials & Reagents:

  • Test Compound (purified ester)

  • Acetone

  • Tween® 20 or similar surfactant

  • Distilled water

  • Test plant species (e.g., Barnyard grass, Echinochloa crus-galli; Oat, Avena sativa)[6][13]

  • Control plant species (e.g., a broadleaf crop like soybean or radish)

  • Potting soil

  • Pots (e.g., 4-inch diameter)

  • Laboratory sprayer or precision applicator

  • Greenhouse or growth chamber with controlled light, temperature, and humidity.

Step-by-Step Procedure:

  • Plant Propagation:

    • Fill pots with soil and plant seeds of the selected grass and broadleaf species.

    • Grow plants in a greenhouse or growth chamber under optimal conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed.

  • Preparation of Test Solution:

    • Prepare a stock solution of the test compound in acetone.

    • For application, create a spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.1% v/v Tween® 20). The final acetone concentration should be low (e.g., <5%) to avoid phytotoxicity.

    • Prepare a "vehicle control" solution containing only water, surfactant, and the same concentration of acetone used for the test compounds.

  • Herbicide Application:

    • When the grass seedlings have reached the 2-3 leaf stage, select uniform and healthy plants for the experiment.

    • Apply the test solutions to the foliage using a laboratory sprayer calibrated to deliver a specific volume per unit area (e.g., equivalent to 200-400 L/ha).

    • Treat a set of plants with the vehicle control solution. This group serves as the negative control to assess the health of untreated plants.

    • Include a positive control group treated with a known commercial herbicide (e.g., Haloxyfop) to validate the assay sensitivity.[15][16]

  • Incubation and Observation:

    • Return the treated plants to the growth chamber.

    • Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Data Collection and Analysis:

    • Assess herbicidal injury using a visual rating scale from 0 to 100%, where 0% = no effect and 100% = complete plant death.

    • For a more quantitative assessment, harvest the above-ground biomass at the end of the experiment (e.g., 21 days), dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the vehicle control.

    • If multiple rates are tested, data can be used to calculate a GR₅₀ value (the dose required to cause a 50% reduction in growth).

Data Recording Template
Treatment Concentration (g/ha) Replicate Visual Injury (%) - 7 DAT Visual Injury (%) - 14 DAT Dry Biomass (g) % Growth Reduction
Vehicle Control01000
2000
3000
Test Compound A1001
2
3
Positive Control501
2
3

DAT: Days After Treatment

BioassayWorkflow cluster_prep Preparation cluster_treat Treatment cluster_eval Evaluation A Plant Seeds (e.g., Grass & Broadleaf) B Grow to 2-3 Leaf Stage A->B D Apply Solutions via Sprayer B->D C Prepare Test & Control Solutions C->D E Incubate in Growth Chamber D->E F Visual Assessment (3, 7, 14, 21 Days) E->F G Biomass Measurement (Day 21) F->G H Data Analysis (% Inhibition, GR₅₀) G->H Result Result H->Result Herbicidal Efficacy

References

  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). SciELO.
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (2020). SciELO.
  • Using a Plant Bioassay to Detect Herbicide Residue.
  • Conducting a Bioassay For Herbicide Residues. (2016).
  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. (2023). Frontiers.
  • A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH.
  • Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. (2025). Weed Technology - Cambridge Core.
  • Acetyl CoA Carboxylase (ACCase) Inhibitors. UC ANR.
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023).
  • Purification and cloning of an esterase from the weed black-grass (Alopecurus myosuroides)
  • Herbicide Bioassay Study Guide. Analyzeseeds.
  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Request PDF.
  • Testing for and Deactivating Herbicide Residues. (2025).
  • Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground W
  • Guidelines for preparing Agrochemical field trials in sugarcane. SASRI.
  • Pesticide Testing Considerations: A Guide for QA and Food Safety Managers. (2025). Eurofins USA.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)
  • A kind of selective herbicide and synthesis technique thereof.
  • How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service.
  • Synthesis of S- and O-alkanoic acid derivatives of 6-phenyl-2-sulfanyl-4(3H)-pyrimidinone. (2005). Vilnius University.
  • Does the herbicide application form affect the properties of active components?. (2025). ScienceDirect.
  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024).
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • Development of an analytical method for the analysis of quizalofop-p-tefuryl. University of Western Sydney.
  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms.
  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formul
  • Modern Analytical Technique for Characterization Organic Compounds. (2025).
  • Acidic herbicide in focus: haloxyfop. (2024). Eurofins Germany.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI.
  • Herbicide composition containing halosulfuron-methyl and haloxyfop-R-methyl and application.
  • SAFENED HERBICIDAL COMPOSITIONS COMPRISING A PYRIDINE CARBOXYLIC ACID. (2019).
  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2025).
  • The butenedioic acid and ester subclasses represent a vers
  • Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. PMC.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend.
  • Synthesis of Fragrant Esters. Euonymus.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI.
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.
  • Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher.
  • Process for the production of pyridine carboxylic acids.

Sources

Application Note: Recrystallization Protocol for 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the purification protocol for 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid , a halogenated pyridinyl ether likely utilized as a scaffold in pharmaceutical or agrochemical synthesis.[1][2][3]

Due to the presence of both a lipophilic di-halogenated pyridine ring and a polar carboxylic acid tail, this molecule exhibits amphiphilic properties that complicate standard purification.[1][2][3] This guide provides a dual-stage purification strategy:

  • Chemical Recrystallization (Acid-Base Swing): To remove non-acidic organic impurities and inorganic salts.[1][2][3]

  • Thermal Recrystallization: To achieve

    
     HPLC purity and defined crystal morphology.
    

Physicochemical Profile (Predicted)

Understanding the molecule's behavior is critical for solvent selection.[1][2][3]

PropertyValue / CharacteristicImplication for Protocol
Structure Pyridine core, 2-Cl, 6-Br, 3-O-Alkyl-COOHAmphiphilic nature.[1][2][3]
pKa ~4.5 (Carboxylic Acid)Soluble in aqueous base (pH > 7); insoluble in aqueous acid (pH < 3).[1][2][3]
LogP ~2.5 - 3.0Moderate lipophilicity; soluble in EtOAc, DCM, Alcohols.[1][2][3]
Thermal Stability Stable < 150°CAvoid prolonged boiling in high-boiling solvents (e.g., DMSO).[1][2][3]
Solubility High: MeOH, EtOH, THF, EtOAcLow: Water, Hexanes, Toluene (cold)Ideal Solvent System: Ethanol/Water or EtOAc/Heptane.[1][2][3]

Stage 1: Chemical Recrystallization (Acid-Base Extraction)

Objective: Bulk removal of neutral organic impurities (unreacted starting materials) and inorganic salts.[1][2][3]

Reagents
  • Saturated Sodium Bicarbonate (

    
    ) solution.[1][2][3]
    
  • Ethyl Acetate (EtOAc).[2][3]

  • 1N Hydrochloric Acid (HCl).[1][2][3]

  • Brine (Saturated NaCl).[1][2][3]

Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g).

  • Extraction: Transfer to a separatory funnel. Add Saturated

    
      (20 mL/g). Shake vigorously and vent.
    
    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates to form the water-soluble sodium salt.[1][2][3] Neutral impurities remain in the EtOAc layer.[2][3]

  • Phase Separation: Collect the aqueous layer (bottom).[1][2][3] Set aside the organic layer (waste/recovery of neutrals).[1][2][3]

  • Wash: Wash the aqueous layer once with fresh EtOAc (5 mL/g) to remove entrained organics.[2][3]

  • Precipitation:

    • Place the aqueous layer in a beaker with a stir bar.

    • Cool to 0–5°C in an ice bath.[2][3]

    • Slowly add 1N HCl dropwise while stirring until pH reaches ~2.0.

    • Observation: The product will precipitate as a thick white/off-white solid.[1][2][3]

  • Filtration: Vacuum filter the solid.[1][2][3][6] Wash with cold water (3x) to remove NaCl.[2][3]

  • Drying: Dry the "Semi-Pure" solid in a vacuum oven at 45°C for 4 hours.

Stage 2: Thermal Recrystallization (Polymorph Control)

Objective: Final polishing to achieve high purity (>99%) and stable crystal form.[1][2][3]

Solvent System Selection
  • Primary Solvent: Ethanol (EtOH) - Good solubility hot, moderate cold.[1][2][3]

  • Anti-Solvent: Water - Poor solubility at all temps, induces nucleation.[1][2][3]

Step-by-Step Procedure
  • Setup: Place the semi-pure solid (from Stage 1) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Dissolution:

    • Add Ethanol (5 mL per gram of solid).[1][2][3]

    • Heat to reflux (approx. 78°C).[2][3]

    • Check: If solid remains, add EtOH in 1 mL increments until fully dissolved.[1][2][3]

    • Note: If the solution is colored, add Activated Carbon (5 wt%), reflux for 10 min, and filter hot through Celite.

  • Nucleation Point:

    • Remove from heat.[2][3] While the solution is still hot (~70°C), add Water dropwise.[2][3]

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1][2][3]

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.[2][3]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 2 hours). Do not disturb.

    • Why: Rapid cooling traps impurities in the crystal lattice.[2][3]

    • Once at room temp, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter crystals using a Buchner funnel.[2][3][6]

    • Wash: Rinse with a cold 1:1 Ethanol/Water mixture.[1][2][3]

  • Final Drying: Dry in a vacuum oven at 50°C for 12 hours or until constant weight.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, distinguishing between chemical separation and physical crystallization.

Recrystallization_Workflow Start Crude 4-((6-Br-2-Cl-pyr-3-yl)oxy)butanoic acid Dissolve_EtOAc Dissolve in EtOAc Start->Dissolve_EtOAc Extract_Base Extract with Sat. NaHCO3 (Target in Aqueous Phase) Dissolve_EtOAc->Extract_Base Sep_Phases Phase Separation Extract_Base->Sep_Phases Discard_Org Discard Organic Layer (Neutral Impurities) Sep_Phases->Discard_Org Organic Acidify Acidify Aq. Layer (HCl) pH ~2.0 Sep_Phases->Acidify Aqueous Filter_Solid Filter & Dry (Semi-Pure Solid) Acidify->Filter_Solid Reflux_EtOH Reflux in Ethanol (T > 75°C) Filter_Solid->Reflux_EtOH Stage 2 Start Add_Water Add Water (Anti-solvent) Until Turbidity Reflux_EtOH->Add_Water Slow_Cool Slow Cool to RT then 0°C Add_Water->Slow_Cool Final_Filter Final Filtration & Drying Slow_Cool->Final_Filter

Caption: Figure 1. Dual-stage purification workflow combining acid-base extraction for impurity rejection and thermal recrystallization for crystal habit refinement.[1][2][3]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Product forms liquid droplets instead of crystals)Temperature dropped too fast or solvent mix is too polar.[1][2][3]Re-heat to dissolve.[2][3][7] Add more Ethanol.[1][2][3] Cool much slower. Seed with pure crystal if available.[1][2][3][6]
Low Yield Too much solvent used or product is too soluble in EtOH.[1][2][3]Concentrate the mother liquor (filtrate) by 50% and cool again to harvest a "second crop."
Colored Impurities Degradation products or starting phenols.[1][2][3]Use Activated Charcoal during the hot Ethanol step (Step 4.2).[2][3]
Insoluble Matter Inorganic salts (NaCl) trapped in solid.[1][2][3]Ensure the water wash in Stage 1 (Step 3.[2][3]6) is thorough.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 Reverse Phase.[1][2][3]

    • Mobile Phase: ACN/Water + 0.1% Formic Acid (Gradient).[1][2][3]

  • 1H-NMR: Confirm structure and absence of EtOAc/Ethanol solvents.

    • Key Signals: Pyridine protons (2 doublets), Butanoic chain (triplets/multiplets).[1][2][3]

  • Melting Point: Sharp range (typically within 2°C).[1][2][3] Broad range indicates impurity.[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[2][3] [1][2][3]

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1][2][3] Purification of Laboratory Chemicals. Pergamon Press.[2][3]

  • Anderson, N. G. (2012).[1][2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3]

  • PubChem. (n.d.).[1][2][3] 4-Bromo-6-chloropyridine-3-carboxylic acid (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][2][3]

Sources

Troubleshooting & Optimization

Purifying 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid from unreacted starting material

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the purification of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid .

Topic: Isolation of this compound from unreacted starting materials. Classification: Organic Synthesis / Process Chemistry / Purification Code: PUR-PYR-045

Core Directive: The Purification Logic

Purifying This compound (Target Molecule, TM ) requires exploiting two distinct physicochemical differentials between the product and its precursors:

  • Acidity (pKa): Differentiating the carboxylic acid product from the phenolic starting material.[1]

  • Lipophilicity (LogP): Differentiating the aromatic product from the highly water-soluble aliphatic alkylating agents.

The Chemical Players
CompoundRoleStructure NotePhysicochemical Profile
Target Molecule (TM) ProductPyridine ether + Butyric acid tailAmphiphilic. Low water solubility (due to halogenated pyridine) but soluble in mild base.
SM1 Precursor6-Bromo-2-chloropyridin-3-olPhenolic. pKa ~6.8. Moderate water solubility.[2][3]
SM2 Precursor4-Bromobutanoic acid (or ester)Aliphatic. Highly water-soluble (C4 acid).
Diagnostic Workflow

Before initiating the protocol, confirm the nature of your impurity using this logic tree.

PurificationLogic Start Crude Mixture Analysis (TLC / LCMS) CheckSM1 Impurity: Pyridin-3-ol (SM1) (Phenolic OH) Start->CheckSM1 Aromatic SM detected CheckSM2 Impurity: Aliphatic Acid (SM2) (Alkyl Halide) Start->CheckSM2 Alkyl chain detected CheckNeutral Impurity: Neutral Ester (Incomplete Hydrolysis) Start->CheckNeutral Non-polar spot detected Action1 Strategy A: pH-Controlled Extraction Exploit pKa (COOH vs OH) CheckSM1->Action1 Action2 Strategy B: Aqueous Solubility Wash Exploit LogP (Aromatic vs Aliphatic) CheckSM2->Action2 Action3 Strategy C: Saponification Resubmit to hydrolysis CheckNeutral->Action3

Figure 1: Decision matrix for selecting the appropriate purification module.

Troubleshooting Guide (Q&A)

Issue 1: "I cannot separate the phenolic starting material (SM1) from my product."

Diagnosis: You are likely performing a standard acid/base extraction where both the product (COOH) and the phenol (OH) are being deprotonated by a strong base (e.g., NaOH or KOH) and co-extracting into the aqueous layer. Solution: Use a Weak Base Discrimination strategy.

  • The Fix: Use Saturated Sodium Bicarbonate (NaHCO₃).[4][5][6]

  • Mechanism: The carboxylic acid product (pKa ~4.5) will deprotonate and enter the aqueous layer with NaHCO₃ (pH ~8.5). The halogenated pyridinol (SM1), while acidic for a phenol, typically requires a higher pH to fully deprotonate and become water-soluble as a salt. However, caution is needed: 2-chloro-3-hydroxypyridines can be surprisingly acidic.

  • Refined Fix: If NaHCO₃ fails, reverse the logic. Dissolve the mixture in an organic solvent (DCM) and wash with a phosphate buffer at pH 5.5 . The product (COOH) will be ionized (aqueous), while the phenol (pKa >6) remains protonated (organic).

Issue 2: "My product contains persistent aliphatic impurities (SM2)."

Diagnosis: 4-bromobutanoic acid is a small chain fatty acid derivative. It behaves similarly to the product in acid-base extractions. Solution: Exploit Lipophilicity .

  • The Fix: High-volume aqueous washing.

  • Mechanism: 4-bromobutanoic acid is highly soluble in water (miscible for C1-C4 acids). The Target Molecule, bearing a lipophilic dibromo-chloro-pyridine ring, is essentially insoluble in neutral water.

  • Protocol: Dissolve crude in Ethyl Acetate. Wash 5x with water (slightly acidic, pH 4). The aliphatic impurity partitions into the water; the aromatic product stays in the organic phase.

Issue 3: "The product is oiling out during recrystallization."

Diagnosis: The melting point is suppressed by impurities, or the solvent polarity is too high. Solution: Use a Displacement Solvent System .

  • The Fix: Dissolve in minimal hot Ethyl Acetate, then slowly add Heptane (or Hexane) until turbidity persists. Cool very slowly to 4°C.

Detailed Protocol: The Self-Validating System

This protocol is designed to remove both SM1 and SM2 sequentially without chromatography.

Phase A: The Solubility Wash (Removes SM2)

Target: Removal of 4-bromobutanoic acid.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Why: EtOAc dissolves the target but is immiscible with water.

  • Acidic Wash: Wash the organic layer 3 times with 0.1 M HCl .

    • Why: This ensures all carboxylic acids are protonated. 4-bromobutanoic acid, being a small polar molecule, will partially partition into the aqueous phase due to its high water solubility, whereas the lipophilic product remains in EtOAc.

  • Brine Wash: Wash once with saturated brine to remove trapped water.

Phase B: The pH Swing (Removes SM1 & Neutral Impurities)

Target: Removal of 6-bromo-2-chloropyridin-3-ol and non-acidic byproducts.

  • Extraction: Extract the EtOAc layer 2 times with Saturated NaHCO₃ .

    • Observation: Gas evolution (CO₂) indicates the carboxylic acid is reacting.

    • Mechanism:[1] The Product becomes the carboxylate salt (R-COO⁻ Na⁺) and moves to the Aqueous Layer . Neutral impurities stay in the EtOAc. The Phenol (SM1) may partially extract, but largely prefers the organic layer if the pH is kept mild (~8.5).

  • Separation: Keep the Aqueous Layer . Discard the organic layer (contains neutral impurities).

  • Back-Wash: Wash the Aqueous Layer once with fresh EtOAc.

    • Why: This "scavenges" any traces of the phenol (SM1) or neutral organics trapped in the water.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 1 M HCl to pH ~2.

    • Result: The Target Molecule will precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with cold water. Dry under vacuum.

Phase C: Recrystallization (Final Polish)

If HPLC purity is <98%, perform this step.

  • Dissolve the dried solid in boiling Toluene (or minimal EtOAc).

  • Allow to cool to room temperature.

  • If no crystals form, add Heptane dropwise until cloudy.

  • Refrigerate at 4°C overnight.

  • Filter and wash with cold Heptane.

Analytical Validation

MethodExpected Result for Pure ProductDiagnostic for Impurity
1H NMR (DMSO-d6)

12.1 (s, 1H, COOH),

4.1 (t, 2H, O-CH2)
SM1 shows phenolic OH (often broad/missing) and distinct aromatic splitting. SM2 shows aliphatic multiplets without aromatic signals.
HPLC (C18) Single peak (Rt ~ 8-10 min depending on gradient)SM1 elutes earlier (more polar). SM2 elutes very early (solvent front).
Melting Point Sharp range (Estimate: 110-130°C range typically)Broad range (>5°C) indicates SM contamination.

References

  • Acidity of Pyridinols

    • Source: National Institutes of Health (PubChem). "2-Chloro-3-hydroxypyridine Compound Summary."
    • Relevance: Establishes the physicochemical basis for pH-controlled separ
    • URL:[Link]

  • Solubility of Carboxylic Acids

    • Source: LibreTexts Chemistry. "Physical Properties of Carboxylic Acids."
    • Relevance: Validates the water-wash strategy for removing small aliph
    • URL:[Link]

  • Source: Google Patents (US2758999A). "Esterification of pyridine carboxylic acids.

Sources

Technical Support Center: Solubility & Stability of Bromochloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Current Topic: Troubleshooting aqueous solubility and stability for halogenated pyridine scaffolds.

Executive Summary

Bromochloropyridine derivatives present a unique "double-bind" in aqueous formulation. The halogen substituents (Br, Cl) increase lipophilicity (LogP) while simultaneously withdrawing electron density from the pyridine nitrogen. This lowers the pKa of the pyridine ring (often to < 3.0), rendering the molecule uncharged—and therefore insoluble—at physiological pH (7.4) [1].

This guide addresses the three most common failure modes: Immediate Precipitation ("Crash-out") , Time-Dependent Aggregation , and Chemical Instability (


) .
Module 1: Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic flow.

TroubleshootingFlow Start Issue: Compound Precipitates CheckTime When does it precipitate? Start->CheckTime Immediate Immediately upon dilution into buffer CheckTime->Immediate Delayed Slowly over 2-24 hours CheckTime->Delayed ColorChange Solution turns yellow/orange CheckTime->ColorChange Sol1 Diagnosis: Kinetic Solubility Failure Action: Use Intermediate Dilution (Module 3) Immediate->Sol1 Sol2 Diagnosis: Thermodynamic Instability Action: Add Cyclodextrins (Module 4) Delayed->Sol2 Sol3 Diagnosis: Chemical Degradation (SNAr) Action: Check Buffer Nucleophiles (Module 5) ColorChange->Sol3

Figure 1: Diagnostic logic for identifying the root cause of solubility failure in halogenated pyridines.

Module 2: The Physics of Failure (FAQs)

Q: Why does my compound dissolve in DMSO but crash immediately in PBS? A: This is a "Kinetic Solubility" failure. In pure DMSO, your compound is solvated. When you spike this into an aqueous buffer (like PBS), the DMSO rapidly diffuses away into the water. The compound molecules are left "naked" in a high-dielectric environment. Because bromochloropyridines are weak bases with low pKa values (due to electron-withdrawing halogens), they do not protonate at pH 7.4 [2]. They remain neutral and lipophilic, rapidly aggregating into amorphous precipitates.

Q: Can I just acidify the buffer? A: Theoretically, yes, but proceed with caution. To solubilize a bromochloropyridine by ionization, you typically need a pH at least 2 units below its pKa.

  • The Problem: If your derivative has a pKa of 2.5 (common for di-halogenated pyridines), you would need pH 0.5 to achieve full solubility. This is incompatible with biological assays.

  • The Compromise: Lowering pH to 5.0–6.0 (using MES or Acetate buffer) may help slightly by inducing partial ionization, but it rarely solves the issue completely without cosolvents.

Module 3: The "Intermediate Dilution" Protocol

Standard direct dilution (1000x stock


 buffer) causes local supersaturation. Use this step-down method to maintain solubility.

The Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate: Dilute Stock 1:10 into a cosolvent mix (not pure buffer).

    • Recommended Mix: 50% DMSO / 50% PEG400 or Ethanol.

    • Result: 1 mM compound in organic-rich solvent.

  • Final Dilution: Slowly add the Intermediate to your assay buffer with rapid vortexing.

Recommended Cosolvent Systems:

ComponentFunctionMax Final Conc. (Cell Assays)Max Final Conc. (Enzymatic)
DMSO Primary Solubilizer0.5% - 1.0%5%
PEG 400 Interface Stabilizer1% - 5%10%
Tween 80 Surfactant (prevents aggregation)0.01% - 0.05%0.1%
Glycerol Density/Viscosity Modifier2%10%

Note: Always run a "Vehicle Control" containing the exact solvent percentages to ensure the solvents themselves do not affect your assay [3].

Module 4: Advanced Formulation (Cyclodextrins)

When cosolvents fail, encapsulation is the gold standard. Cyclodextrins (CDs) form a "host-guest" complex, hiding the lipophilic pyridine ring inside a hydrophobic cavity while presenting a hydrophilic exterior to the buffer.

Why HP-


-CD? 
Hydroxypropyl-

-cyclodextrin (HP-

-CD) is preferred over native

-CD due to higher water solubility and lower toxicity. It is highly effective for planar, halogenated heterocycles [4].

Preparation Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your aqueous buffer (e.g., PBS or Saline). Stir until clear.
    
  • Add Compound: Add your solid bromochloropyridine derivative directly to this vehicle (avoiding DMSO if possible, or using a minimal DMSO spike).

  • Equilibration:

    • Method A (Speed): Sonicate for 30 minutes at 37°C.

    • Method B (Stability): Stir overnight at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.
    

CDComplex cluster_0 Aqueous Buffer Environment Drug Lipophilic Drug Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD Cyclodextrin (Host) CD->Complex

Figure 2: Encapsulation mechanism. The lipophilic bromochloropyridine displaces water from the CD cavity, forming a soluble complex.

Module 5: Chemical Stability Warning ( )

A common "solubility" false positive is actually chemical degradation.

The Trap: Bromochloropyridines are electron-deficient. The halogens (especially at the 2- or 4-positions) are good leaving groups. In the presence of nucleophiles, they undergo Nucleophilic Aromatic Substitution (


)  [5].

Signs of Failure:

  • Yellowing: Release of halide ions or formation of conjugated byproducts.

  • LC-MS Shift: Appearance of a peak with mass [M - Cl + OH] (hydrolysis) or [M - Cl + Nu] (buffer adduct).

Risky Buffers (Avoid these if instability is observed):

  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine (strong nucleophile).

  • HEPES/MOPS: Generally safer, but can react at high pH or high temperatures.

  • DTT/Mercaptoethanol: Thiols are extremely potent nucleophiles and will rapidly displace halogens from the pyridine ring.

Solution: Use non-nucleophilic buffers like Phosphate (PBS) or Citrate and avoid reducing agents (DTT) unless absolutely necessary.

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Guttentag, M., et al. (2019). "Noncovalent Interactions in Halogenated Pyridinium Salts." Journal of the American Chemical Society.[1] Link (Details the reduced basicity of halogenated pyridines).

  • Popa-Burke, I., et al. (2014).[2] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Link (Analysis of DMSO "crash-out" mechanisms).

  • Loftsson, T., et al. (2007). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery. Link (Protocols for HP-

    
    -CD complexation).
    
  • McNally, A., et al. (2022). "Selective Halogenation of Pyridines." Science. Link (Discusses the reactivity and

    
     susceptibility of halogenated pyridines).
    

Sources

Technical Support Center: Preventing Decarboxylation of Pyridinyloxy Butanoic Acids During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

For scientists engaged in the synthesis of novel therapeutics, the stability of intermediates is paramount. Pyridinyloxy butanoic acids are a critical structural motif in many developmental drug candidates. However, their inherent susceptibility to decarboxylation during routine experimental workup can lead to significant yield loss, inconsistent results, and the generation of difficult-to-remove impurities. This guide provides a comprehensive technical resource designed to empower researchers with the knowledge and protocols necessary to mitigate and prevent this undesired side reaction. We will delve into the underlying mechanisms, offer practical troubleshooting advice, and present validated, mild workup procedures to ensure the integrity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when working with pyridinyloxy butanoic acids.

Q1: Why are pyridinyloxy butanoic acids prone to decarboxylation?

A1: The susceptibility to decarboxylation in this class of compounds is primarily influenced by two factors: the position of the butanoic acid chain on the pyridine ring and the reaction conditions. Similar to picolinic acid (2-pyridinecarboxylic acid), when the pyridinyloxy butanoic acid moiety is at the 2-position of the pyridine ring, the nitrogen atom can stabilize the transition state of the decarboxylation reaction.[1] This is thought to occur through the formation of a zwitterionic intermediate, which significantly lowers the activation energy for the loss of CO2.[2]

Q2: At what stages of the workup is decarboxylation most likely to occur?

A2: Decarboxylation is most often triggered by two common workup conditions:

  • Elevated Temperatures: Steps such as solvent removal via rotary evaporation under high heat or refluxing during certain extraction procedures can provide the necessary thermal energy to initiate decarboxylation.[1]

  • Strongly Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the decarboxylation of heteroaromatic carboxylic acids.[3] Acidic workups can lead to protonation of the pyridine ring, which can facilitate decarboxylation.[4] Conversely, strongly basic conditions can also promote the reaction, although the exact mechanism may vary.

Q3: How can I tell if my product has undergone decarboxylation?

A3: The most common indicators of decarboxylation are:

  • Lower than expected yield of the desired carboxylic acid.

  • The appearance of a new, less polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the decarboxylated product.

  • Inconsistent results in biological assays, as the decarboxylated product will have a different structure and likely different activity.[5]

  • Gas evolution (effervescence) during heating or acidification, which is the release of CO2.

Q4: Is there a "safe" pH range to maintain during the workup?

A4: While the optimal pH can be substrate-specific, it is generally advisable to maintain a pH as close to neutral as possible. A slightly acidic pH of 4-5 is often used to ensure the carboxylic acid is protonated and less water-soluble for extraction, but prolonged exposure to stronger acids should be avoided.[6] It is crucial to avoid strongly alkaline conditions (pH > 9) as this can also promote degradation of certain phenolic compounds and related structures.[5]

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve problems related to decarboxylation based on your experimental observations.

Observed Problem Probable Cause(s) Step-by-Step Solution
Low final product yield with a significant amount of a less polar byproduct observed on TLC. Thermal Decarboxylation: The most likely cause is excessive heat during solvent removal or other heated steps in the workup.1. Reduce Temperature During Solvent Removal: Use a rotary evaporator with a water bath temperature no higher than 40°C. For very sensitive compounds, consider alternative methods like lyophilization (freeze-drying) or using a centrifugal evaporator.[7] 2. Avoid Unnecessary Heating: If your workup involves heating (e.g., to dissolve solids), do so for the minimum time required and at the lowest possible temperature.
Product loss during acidic wash or extraction. Acid-Catalyzed Decarboxylation: Prolonged exposure to a low pH environment can promote the loss of CO2.1. Use a Weaker Acid: Instead of strong acids like HCl, consider using a buffered solution or a milder acid like citric acid for pH adjustment. 2. Minimize Contact Time: Perform the acidic wash or extraction quickly and immediately move to the next step. Do not let the reaction mixture sit in the acidic aqueous phase for an extended period. 3. Low-Temperature Extraction: Perform extractions at a reduced temperature (e.g., in an ice bath) to slow the rate of any potential side reactions.[8]
Formation of multiple unidentified byproducts. Base-Catalyzed Decarboxylation or Degradation: Exposure to strong bases during the workup can lead to decarboxylation and other degradation pathways.1. Use a Mild Base for Extractions: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO3) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[9] 2. Careful pH Adjustment: When neutralizing an acidic solution, add the base slowly and monitor the pH carefully to avoid overshooting into a highly alkaline range.
Inconsistent yields and purity from batch to batch. Variability in Workup Conditions: Small, seemingly insignificant changes in temperature, time, or pH during the workup can lead to varying degrees of decarboxylation.1. Standardize Your Protocol: Once you find a set of conditions that works, document it in detail and adhere to it strictly for all subsequent runs. 2. Monitor Key Parameters: Actively monitor the temperature of your water bath for rotary evaporation and the pH of your aqueous phases during extractions.

Part 3: Preventative Protocols & Methodologies

The best approach to dealing with decarboxylation is to prevent it from happening in the first place. The following protocols are designed to be mild and minimize the risk of product loss.

Recommended Mild Aqueous Workup Protocol

This protocol is designed for the isolation of pyridinyloxy butanoic acids from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is preferable to first dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM) to facilitate extraction.

  • Initial Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH4Cl). This provides a mildly acidic environment to neutralize any basic reagents without using a strong acid.

  • Extraction: Extract the aqueous layer with your chosen organic solvent (e.g., ethyl acetate) two to three times.

  • pH Adjustment and Product Isolation:

    • Combine the organic layers.

    • To isolate the carboxylic acid, you can either:

      • Option A (for cleaner products): Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo at a low temperature (<40°C). The crude product can then be purified by column chromatography or recrystallization.

      • Option B (for purification via acid-base extraction): Extract the combined organic layers with a dilute solution of sodium bicarbonate. This will deprotonate the carboxylic acid, moving it into the aqueous layer. Wash the basic aqueous layer with an organic solvent (e.g., ether or DCM) to remove any neutral or basic impurities. Cool the aqueous layer in an ice bath and slowly acidify with a cold, dilute solution of citric acid or HCl to a pH of 4-5 to precipitate the product. Collect the solid product by vacuum filtration.

  • Drying: Dry the final product under vacuum at a low temperature.

Alternatives to High-Temperature Solvent Removal

For particularly sensitive compounds, traditional rotary evaporation may still be too harsh. Consider these alternatives:

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (e.g., water, 1,4-dioxane), freeze-drying can remove the solvent without any heat.

  • Centrifugal Evaporation: This technique uses a centrifuge under vacuum to concentrate samples at a low temperature.

  • Solvent Purification Systems: For removing water and oxygen from solvents prior to reaction, column-based purification systems are a safer and often more effective alternative to thermal distillation.[10]

Part 4: Mechanistic Insights and Visualizations

Understanding the "why" behind these preventative measures is key to adapting them to new situations.

Proposed Mechanism of Decarboxylation

The decarboxylation of a 2-pyridinyloxy butanoic acid is likely initiated by heat or acid catalysis. The pyridine nitrogen plays a crucial role in stabilizing the resulting intermediate.

Decarboxylation_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Products start Pyridinyloxy Butanoic Acid intermediate Zwitterionic Intermediate (stabilized by Pyridine N) start->intermediate Heat or H⁺ (Protonation of Pyridine N) product Decarboxylated Product intermediate->product Loss of CO₂ co2 CO₂

Caption: Proposed mechanism for the decarboxylation of a 2-pyridinyloxy butanoic acid.

Recommended Workup Workflow

The following workflow diagram summarizes the key decision points in designing a workup protocol to prevent decarboxylation.

Workup_Workflow start Reaction Mixture quench Cool to RT & Dilute start->quench wash Wash with sat. aq. NH₄Cl quench->wash extract Extract with Organic Solvent wash->extract decision Purification Strategy? extract->decision option_a Dry & Concentrate (Low Temp) decision->option_a Cleaner Reaction option_b Acid-Base Extraction (Mild Base & Acid) decision->option_b Impure Mixture purify Purify (Chromatography/ Recrystallization) option_a->purify precipitate Precipitate Product (pH 4-5) option_b->precipitate final_product Final Product purify->final_product precipitate->final_product

Caption: Decision workflow for a mild workup of pyridinyloxy butanoic acids.

References

  • BenchChem. (2025). Navigating the Thermal Stability of Pyridine Carboxylic Acids: A Technical Support Guide. BenchChem.
  • Gassman, P. G., & Guggenheim, T. L. (1983). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of the American Chemical Society, 105(18), 5679–5683.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. BenchChem.
  • Cournoyer, M. E. (2013).
  • Hoagland, R. E. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(8), 3625–3631.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108.
  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Brown, E. V., & Neil, R. J. (1965). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 43(3), 630-640.
  • Chen, J., & Wang, X. (2012). Microwave-assisted extraction performed in low temperature and in vacuo for the extraction of labile compounds in food samples. Food Chemistry, 132(1), 537-544.
  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate. The Journal of Organic Chemistry, 66(15), 5264–5265.
  • BenchChem. (2025). Technical Support Center: Stability of Propynyloxy Compounds in Solution. BenchChem.
  • King, J. A. (1950). The Decarboxylation of Pyridinecarboxylic Acids. Journal of the American Chemical Society, 72(8), 3744–3745.
  • QSAR ANALYTICS. (n.d.).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. (n.d.). Semantic Scholar.
  • Goosen, L. J., & Rodriguez, N. (2004). A mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate.

Sources

Technical Support: Alkylation Strategies for 6-Bromo-2-chloropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALK-006 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Base Selection & Regioselectivity (O- vs. N-Alkylation)[1]

Welcome to the Pyridine Functionalization Help Desk

You are likely here because the alkylation of 6-bromo-2-chloropyridin-3-ol is yielding inconsistent results. This substrate is deceptively simple.[1][2] While it appears to be a standard phenol alkylation, the 2-chloro and 6-bromo substituents create a "perfect storm" of electronic deactivation and steric crowding, while the pyridine nitrogen introduces the classic ambident nucleophile challenge (O- vs. N-alkylation).

This guide synthesizes internal optimization data with peer-reviewed methodologies to ensure you get the O-alkylated ether (desired) rather than the N-alkylated pyridone (impurity) or SNAr byproducts .

Part 1: The Regioselectivity Paradox (O- vs. N-Alkylation)

Q: Why am I observing N-alkylated impurities even with a "standard" base like K₂CO₃?

A: This is a classic case of Ambident Nucleophilicity .[1] The pyridin-3-ol moiety exists in equilibrium with its tautomer. Although the 2-chloro substituent sterically hinders the nitrogen (disfavoring N-alkylation), it also withdraws electron density, making the oxygen less nucleophilic than a standard phenol.

If you use a base with a small, "hard" cation (like Li⁺ or Na⁺) in a polar protic solvent, the cation coordinates tightly to the oxygen anion. This "shielding" of the oxygen leaves the nitrogen as the more available nucleophile, leading to N-alkylation.

The Solution: The "Cesium Effect"

To maximize O-alkylation, we must exploit the Hard-Soft Acid-Base (HSAB) principle and cation size.

  • Cesium Carbonate (Cs₂CO₃): The large Cesium cation (1.67 Å) forms a "loose ion pair" with the pyridinyl oxygen.[1] Unlike Sodium, it does not form a tight cage around the oxygen. This leaves the oxygen "naked" and highly reactive, driving O-alkylation.

  • Silver Carbonate (Ag₂CO₃): If Cs₂CO₃ fails, Silver is the "Nuclear Option."[1] Ag⁺ coordinates to the pyridine Nitrogen, effectively blocking it from reacting. This forces the alkyl halide to react with the Oxygen.[1]

Part 2: Visualization of the Decision Matrix

The following flowchart illustrates the logic for selecting reaction conditions based on your specific electrophile and observed impurities.

BaseSelection Start START: Select Electrophile AlkylHalide Primary Alkyl Halide (MeI, BnBr, Allyl-Br) Start->AlkylHalide SecondaryHalide Secondary/Bulky Alkyl Halide Start->SecondaryHalide StandardProtocol PROTOCOL A: Cs2CO3 (1.5 eq) + DMF Temp: 25-60°C AlkylHalide->StandardProtocol SecondaryHalide->StandardProtocol Try first CheckResult Check LCMS/NMR StandardProtocol->CheckResult Success Success: >95% O-Alkylation CheckResult->Success Clean N_Alk_Issue Issue: >10% N-Alkylation CheckResult->N_Alk_Issue N-Alk observed SNAr_Issue Issue: Loss of Cl/Br (SNAr) CheckResult->SNAr_Issue Halogen displacement SilverProtocol PROTOCOL B: Ag2CO3 (1.1 eq) + Toluene/DCM (Block Nitrogen) N_Alk_Issue->SilverProtocol Switch Mechanism MildBase PROTOCOL C: NaHCO3 or KHCO3 Lower Temp (<40°C) SNAr_Issue->MildBase Reduce Basicity

Caption: Decision tree for optimizing alkylation conditions. Blue nodes indicate inputs; Green indicates standard success paths; Yellow/Red indicate troubleshooting pathways.

Part 3: Preventing Side Reactions (The SNAr Trap)

Q: My product mass is correct, but the NMR shows the loss of the Chlorine signal. What happened?

A: You likely triggered a Nucleophilic Aromatic Substitution (SNAr).[1] The 6-bromo-2-chloropyridine core is electron-deficient. The 2-position (Cl) is highly activated for displacement by nucleophiles because the ring nitrogen stabilizes the transition state (Meisenheimer complex).[1]

Danger Zones:

  • Strong Nucleophilic Bases: Never use NaOH , KOH , or NaOMe .[1] The hydroxide/methoxide ion will displace the Chlorine, converting your starting material into a di-pyridinol or methoxy-pyridine.

  • High Heat (>80°C): Even weak bases can promote SNAr at high temperatures.[1]

The Fix: Use non-nucleophilic bases (Carbonates, Bicarbonates) and keep reaction temperatures below 60°C whenever possible.[1]

Part 4: Validated Experimental Protocol

This protocol is designed for the alkylation of 6-bromo-2-chloropyridin-3-ol with a primary alkyl halide (e.g., Benzyl Bromide).

Reagents:

  • Substrate: 6-bromo-2-chloropyridin-3-ol (1.0 equiv)

  • Electrophile: Benzyl bromide (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-chloropyridin-3-ol in anhydrous DMF.

    • Why DMF? High polarity dissolves the Cesium salt and promotes the SN2 reaction rate.[1]

  • Activation: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes.

    • Visual Check: The solution may turn yellow/orange as the phenoxide anion forms.[1]

  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to avoid SNAr of the 2-Cl group.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with Water (critical to remove DMF).[1]

    • Wash 1x with Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Part 5: Troubleshooting & Data Summary

Table 1: Base & Solvent Effects on Regioselectivity (Based on generalized pyridinol reactivity trends [1, 2])

BaseSolventMajor ProductO:N Ratio (Est.)[1][2][3]Risk Factor
Cs₂CO₃ DMF/MeCN O-Alkyl >20:1 Recommended Standard
K₂CO₃AcetoneO-Alkyl~10:1Slow reaction rate
NaHTHFMixed~2:1High risk of N-alkylation
Ag₂CO₃TolueneO-Alkyl>99:1High cost; use for difficult substrates
NaOHH₂O/EtOHByproduct N/ASNAr (Cl displacement)
References
  • Cesium Effect in Alkylation

    • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[4][5] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][4][5][6] Synthetic Communications.

    • Insight: Establishes Cs₂CO₃ in MeCN/DMF as superior for phenol alkylation due to the "naked anion" effect.[1]

    • [1]

  • Silver Carbonate for Exclusive O-Alkylation

    • Hopf, H., et al. (2011).[1] Selective O-alkylation of 2-pyridones. Synlett.

    • Insight: Demonstrates the utility of Ag salts to block the Nitrogen site via coordination.[1]

    • [1]

  • Regioselectivity in Pyridines

    • Sato, K., et al. (1999).[1] Tuning of N- or O-alkylation of 2-pyridone.[7] Journal of the Chemical Society, Perkin Transactions 1.

    • Insight: Detailed mechanistic study on solvent/cation effects.[1][2]

Sources

Technical Support Center: Synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions, with a specific focus on the critical role of solvent selection. The synthesis, a variation of the Williamson ether synthesis, involves the O-alkylation of 6-Bromo-2-chloropyridin-3-ol with an alkyl 4-halobutanoate, followed by ester hydrolysis. The choice of solvent is paramount for achieving high yield, purity, and a favorable process profile.

This guide provides field-proven insights and troubleshooting strategies to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis, and why does it influence solvent choice so heavily?

The formation of the ether linkage in this synthesis proceeds via the Williamson ether synthesis, which is a classic S_N2 (bimolecular nucleophilic substitution) reaction.[1][2] In this mechanism, the hydroxyl group of 6-Bromo-2-chloropyridin-3-ol is first deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a potent pyridinoxide nucleophile. This nucleophile then attacks the electrophilic carbon of the alkyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate), displacing the halide leaving group in a single, concerted step.[1][2]

The S_{N}2 mechanism's efficiency is highly dependent on the solvent's ability to stabilize intermediates and reagents without hindering the nucleophile. Polar aprotic solvents are strongly preferred because they can effectively solvate the cation of the base (e.g., Na⁺, K⁺) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the desired substitution reaction.[3][4] Protic solvents (like water or alcohols), in contrast, would solvate and stabilize the nucleophile, drastically reducing its reactivity and slowing the reaction.[4]

Q2: Which conventional solvents are most commonly used for this synthesis and why?

For this type of S_{N}2 reaction, polar aprotic solvents are the industry standard. The most common choices are:

  • N,N-Dimethylformamide (DMF): Often considered the gold standard due to its high polarity, which helps dissolve the pyridinoxide intermediate. It facilitates a high reaction rate, and reactions are typically run at 50-100 °C.[1][4]

  • Acetonitrile (ACN): Another excellent polar aprotic solvent that promotes rapid S_{N}2 reactions.[1][4] Its lower boiling point compared to DMF can simplify product isolation.

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate S_{N}2 reactions even further.[5][6] However, its very high boiling point can make it difficult to remove during workup.

  • Tetrahydrofuran (THF): A less polar ether-based solvent, often used when a strong, non-nucleophilic base like sodium hydride (NaH) is employed to generate the alkoxide.[3]

Q3: Are there greener, more sustainable alternative solvents for this reaction?

Yes, the field of green chemistry offers several promising alternatives to traditional polar aprotic solvents, many of which are classified as hazardous.[7] Consider these options:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose.[8] It is a viable alternative to solvents like DMF and N-Methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny.[8]

  • γ-Valerolactone (GVL): Another bio-renewable solvent that is non-toxic and biodegradable.[8] It has good thermal stability and is suitable for a range of organic transformations.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based alternative to THF with a higher boiling point and better stability against peroxide formation.

  • Phase-Transfer Catalysis (PTC): This technique does not replace the solvent entirely but allows the reaction to occur in a biphasic system (e.g., toluene/water), which avoids the need for anhydrous polar aprotic solvents.[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the nucleophile from the aqueous phase to the organic phase to react with the alkyl halide.[11] This approach is industrially common, safer, and often simplifies workup.[4][9]

Q4: How do I select the best solvent system for my specific experimental goals?

The optimal solvent depends on your priorities, such as reaction speed, safety, environmental impact, and ease of scale-up. The following decision-making workflow can help guide your choice.

SolventSelection cluster_rate High-Rate Options cluster_green Green & Safer Options cluster_scaleup Scalable & Process-Friendly Options A What is your primary goal? B Maximize Reaction Rate & Yield A->B C Prioritize Green Chemistry & Safety A->C D Simplify Workup & Scale-Up A->D DMF DMF - High polarity - Proven efficacy - High boiling point B->DMF ACN Acetonitrile (ACN) - Good polarity - Lower boiling point - Easier removal B->ACN DMSO DMSO - Highest polarity - Fastest rates - Difficult to remove B->DMSO Cyrene Cyrene™ - Bio-based DMF alternative - Biodegradable - Lower viscosity blends available C->Cyrene GVL γ-Valerolactone (GVL) - Bio-renewable - Non-toxic - Water miscible C->GVL PTC Phase-Transfer Catalysis (e.g., Toluene/Water + TBAB) - Avoids anhydrous solvents - Simplified workup - Industrially proven D->PTC ACN_Scale Acetonitrile (ACN) - Lower boiling point simplifies product isolation vs. DMF/DMSO D->ACN_Scale

Caption: Solvent selection workflow for the synthesis.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

Possible Cause: Suboptimal solvent choice or conditions.

  • Insight: A low yield can stem from several solvent-related issues. If your reactants are not fully dissolved, the reaction will be slow and incomplete. If the solvent is not sufficiently polar aprotic, the reactivity of your nucleophile will be suppressed.

  • Solutions:

    • Ensure Solubility: Check the solubility of 6-Bromo-2-chloropyridin-3-ol in your chosen solvent. If it's poor, consider switching to a more polar solvent like DMF or DMSO.

    • Switch to a More Polar Aprotic Solvent: If you are using a less polar solvent like THF and observing low conversion, switching to acetonitrile or DMF can significantly increase the reaction rate and yield.[4]

    • Increase Temperature: The Williamson ether synthesis is often conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1][2] Carefully increasing the temperature may improve conversion, but be mindful of potential side reactions.

    • Consider Anhydrous Conditions: If using a strong base like NaH, ensure your solvent is anhydrous. Any moisture will quench the base and prevent the formation of the required nucleophile.

Problem 2: I am observing significant side product formation.

Possible Cause: E2 elimination competing with the S_{N}2 reaction.

  • Insight: The pyridinoxide is not only a good nucleophile but also a strong base. It can compete with the desired S_{N}2 reaction by abstracting a proton from the alkyl halide, leading to an E2 (elimination) reaction.[1][12] This is more likely with sterically hindered or secondary alkyl halides. While ethyl 4-bromobutanoate is a primary halide and less prone to elimination, harsh conditions can favor this pathway.

  • Solutions:

    • Solvent Polarity: Highly polar aprotic solvents like DMSO can sometimes favor substitution over elimination.

    • Moderate Temperature: Avoid excessively high temperatures, as elimination reactions often have a higher activation energy and become more competitive at higher temperatures.[1]

    • Choice of Base: Using a milder, non-hindered base like potassium carbonate (K₂CO₃) instead of a very strong base like sodium hydride (NaH) can sometimes reduce elimination byproducts.

    • Phase-Transfer Catalysis (PTC): PTC conditions are often mild and can provide high selectivity for the S_{N}2 product, minimizing side reactions.[9][10]

Problem 3: The reaction is very slow or has stalled.

Possible Cause: Insufficient nucleophile reactivity or poor solubility.

  • Insight: A stalled reaction points to a problem with the core S_{N}2 process. The most common culprits are a passivated nucleophile or reactants that are not in the same phase.

  • Solutions:

    • Re-evaluate Your Solvent: Protic or apolar solvents will strongly inhibit the reaction.[4] Ensure you are using a suitable polar aprotic solvent (see table below).

    • Try Phase-Transfer Catalysis: If solubility is the main issue, PTC is an excellent strategy. It is specifically designed to bring a water-soluble (or solid) nucleophile into an organic phase to react.[9]

    • Add a Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide displaces the bromide on the alkyl halide in situ to form a more reactive alkyl iodide, which is then consumed in the main S_{N}2 reaction.[12]

Solvent Comparison Table
SolventClassBoiling Point (°C)Key AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) Polar Aprotic153High polarity, excellent solvating power, proven high yields.[4]High boiling point, difficult to remove, toxicity concerns.
Acetonitrile (ACN) Polar Aprotic82Good polarity, lower boiling point simplifies workup.[4]Lower solvating power than DMF for some salts.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Highest polarity, can lead to very fast reactions.[5][6]Very high boiling point, difficult to remove, can complicate workup.
Tetrahydrofuran (THF) Polar Aprotic (Ether)66Good for use with NaH, low boiling point.[3]Less polar, may result in slower reactions, peroxide formation risk.
Cyrene™ Green, Polar Aprotic227Bio-based, biodegradable, safer alternative to DMF/NMP.[8]High boiling point, higher viscosity than traditional solvents.
Toluene/Water with PTC Biphasic System~100-111Avoids anhydrous conditions, simplifies workup, greener profile.[9][10]Requires vigorous stirring, catalyst must be removed.

Experimental Protocols

Protocol 1: Standard Synthesis using Acetonitrile

This protocol outlines a typical lab-scale synthesis.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-Bromo-2-chloropyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

  • Reagent Addition: Add ethyl 4-bromobutanoate (1.1 eq) to the mixture.[13][14]

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-8 hours.[4]

  • Workup (Ether Formation): Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-((6-bromo-2-chloropyridin-3-yl)oxy)butanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1M aqueous sodium hydroxide. Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Purification: Remove the ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Alternative Synthesis using Phase-Transfer Catalysis

This protocol provides a greener, more process-friendly alternative.

  • Reaction Setup: To a round-bottom flask, add 6-Bromo-2-chloropyridin-3-ol (1.0 eq), toluene, and an aqueous solution of sodium hydroxide (3.0 eq, 50% w/w).

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reagent Addition: Add ethyl 4-bromobutanoate (1.1 eq) to the biphasic mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction by TLC or LC-MS.

  • Workup (Ether Formation): After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude ester.

  • Hydrolysis & Purification: Proceed with the hydrolysis and purification steps as described in Protocol 1.

References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Cheméo. Chemical Properties of Ethyl 4-bromobutyrate (CAS 2969-81-5). [Link]

  • SciSpace. (2012, November 15). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]

  • ResearchGate. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ChemBK. (2024, April 9). 6-bromo-2-chloropyridin-3-amine. [Link]

  • Queen's University. Greener Solvents. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid. In the absence of a standardized pharmacopeial method for this specific analyte, this document serves as a practical, experience-driven resource for researchers, analytical chemists, and drug development professionals. We will explore a primary analytical method and compare it with viable alternatives, explaining the scientific rationale behind each choice to ensure methodological integrity and optimal performance.

Analyte Characterization and Its Impact on Method Development

Before developing an HPLC method, it is crucial to understand the physicochemical properties of the target molecule, this compound. Its structure comprises a halogenated pyridine ring and a butanoic acid side chain.

  • Hydrophobicity: The presence of a bromo and a chloro substituent on the pyridine ring, along with the butanoic acid chain, imparts a significant degree of hydrophobicity to the molecule. This makes it an ideal candidate for reversed-phase HPLC.

  • Ionization: The molecule possesses two ionizable centers: the carboxylic acid group (acidic) and the nitrogen atom in the pyridine ring (basic). The overall charge of the molecule is therefore highly dependent on the pH of the mobile phase. This is a critical parameter to control for achieving reproducible retention times and good peak shapes.

  • UV Absorbance: The substituted pyridine ring is a chromophore, which allows for direct UV detection.

The Primary Recommended HPLC Method

Based on the analyte's characteristics, a reversed-phase HPLC method using a C18 stationary phase is the logical starting point. This method is designed to provide good retention, resolution, and peak shape.

Experimental Protocol: Primary Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Justification of Method Parameters
  • C18 Column: The C18 stationary phase is a versatile, nonpolar phase that provides excellent retention for moderately hydrophobic compounds like our target analyte.

  • Trifluoroacetic Acid (TFA): The addition of 0.1% TFA to the aqueous mobile phase serves two primary purposes. Firstly, it lowers the pH to approximately 2, which suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. Secondly, TFA acts as an ion-pairing agent for any residual ionized acidic groups, further enhancing peak symmetry.

  • Acetonitrile: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that any potential impurities, which may have different polarities, are eluted within a reasonable time frame, and to maintain sharp peaks for all components.

Comparative Analysis of Alternative HPLC Methods

To optimize the separation or to address specific analytical challenges, several alternative methods can be considered. The following section compares the primary method with other potential approaches.

Method Comparison Table
ParameterPrimary MethodAlternative 1: C8 ColumnAlternative 2: MethanolAlternative 3: Buffered Mobile Phase
Column C18, 4.6x150 mm, 5µmC8, 4.6x150 mm, 5µmC18, 4.6x150 mm, 5µmC18, 4.6x150 mm, 5µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% TFA in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Expected Retention ModerateShorterLongerpH-dependent
Key Advantage Good starting pointFaster analysisDifferent selectivityImproved peak shape for basic impurities
Alternative 1: C8 Column Chemistry

A C8 column has a shorter alkyl chain than a C18 column, making it less retentive.

  • Expected Outcome: The retention time for this compound will be shorter on a C8 column compared to a C18 under identical mobile phase conditions. This can be advantageous for high-throughput screening where speed is essential. However, the reduced retention may lead to a loss of resolution between the main peak and any closely eluting impurities.

Alternative 2: Methanol as the Organic Modifier

Methanol can be used as an alternative to acetonitrile.

  • Expected Outcome: Methanol is a more polar solvent than acetonitrile and has a higher viscosity. This generally leads to longer retention times and broader peaks. However, methanol can offer different selectivity for certain compounds, which might be beneficial if the primary method fails to resolve the analyte from a critical impurity.

Alternative 3: Buffered Mobile Phase

Using a buffer, such as potassium phosphate at pH 3.0, instead of TFA can provide better pH control.

  • Expected Outcome: A phosphate buffer at pH 3.0 will also suppress the ionization of the carboxylic acid. This can lead to more consistent retention times, especially if the sample matrix has a high buffering capacity. It can also improve the peak shape of any basic impurities that might be present.

Visualizing the Workflow

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Analyte prep2 Dissolve in 50:50 Water/ACN prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 10 µL Injection hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak hplc3->data1 Chromatogram data2 Determine Retention Time data1->data2 data3 Assess Purity data2->data3

Caption: HPLC analysis workflow from sample preparation to data analysis.

Method Development Logic Diagram

start Start Method Development c18 Try C18 Column (Primary Method) start->c18 peak_shape Good Peak Shape? c18->peak_shape resolution Adequate Resolution? peak_shape->resolution Yes alternative Consider Alternatives (C8, Phenyl, etc.) peak_shape->alternative No optimize Optimize Gradient resolution->optimize No end Final Method resolution->end Yes optimize->resolution alternative->c18 Re-evaluate

Caption: Decision tree for HPLC method development.

Conclusion

The provided guide offers a robust starting point for developing an HPLC method for this compound. The primary method, utilizing a C18 column with a TFA-modified mobile phase, is expected to yield satisfactory results. However, the comparative analysis of alternative methods provides a clear pathway for optimization, should the initial conditions not meet the specific requirements of the analysis, such as resolution from a key impurity or a need for faster run times. As with all method development, a systematic approach based on a sound understanding of chromatographic principles is key to success.

References

  • General Principles of HPLC: A comprehensive overview of HPLC principles can be found in various analytical chemistry textbooks and resources
  • Related Compound Analysis: While no direct method for the target analyte was found, methods for similar halogenated pyridines and carboxylic acids can provide insights. For instance, the analysis of other brominated and chlorinated pyridines often employs reversed-phase HPLC with C18 columns and acidified mobile phases.[1]

  • Physicochemical Properties: Information on related structures can be found in chemical databases such as PubChem.[2]

Sources

Comparative Crystal Structure Guide: Halogenated Pyridinyloxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Crystal Engineers, and Medicinal Chemists

Executive Summary

In the development of agrochemicals (e.g., auxinic herbicides like fluroxypyr) and pharmaceutical intermediates, halogenated pyridinyloxy acids represent a critical structural class. The specific halogen substituent (Cl, Br, I) dictates not only the biological efficacy but also the solid-state performance—solubility, stability, and tabletability.

This guide objectively compares the structural behaviors of Chloro- , Bromo- , and Iodo-substituted pyridinyloxy acids.[1] Unlike standard datasheets, we analyze the causality between halogen polarizability and supramolecular assembly, providing actionable data for your lead optimization and formulation workflows.

Structural Class Comparison: Cl vs. Br vs. I

The choice of halogen is not merely a steric modification; it fundamentally alters the "supramolecular synthons" that drive crystal packing.

FeatureChloro-Analogs (The Standard) Bromo-Analogs (The Versatile) Iodo-Analogs (The Director)
Primary Interaction Strong Hydrogen Bonding (COOH dimer)Mixed H-Bonding + Weak Halogen BondingDominant Halogen Bonding (I···N)
Packing Motif Centrosymmetric Dimers (R²₂(8))Often Isostructural to Cl (Dimers)Linear Chains / Helices (Catemeric)
Lattice Energy High (Hard to disrupt)ModerateVariable (Tunable via solvent)
Solubility Profile Lower (High lattice stability)IntermediateHigher (Often solvated)
Polymorphism Risk LowModerateHigh (Sensitive to conditions)
Detailed Performance Analysis

1. Chloro-Analogs: The Stability Anchor

  • Mechanism: The chlorine atom acts primarily as a steric blocker. Its low polarizability means it rarely participates in strong directional interactions. The crystal structure is dominated by the classic carboxylic acid homosynthon (O-H···O), forming robust centrosymmetric dimers.

  • Outcome: These structures are typically dense and high-melting, making them ideal for stable formulations but potentially challenging for solubility.

2. Bromo-Analogs: The Isostructural Bridge

  • Mechanism: Bromine sits on the threshold. It often mimics chlorine (isostructurality), fitting into the same lattice voids. However, it possesses a developing "sigma-hole" (region of positive electrostatic potential), allowing for weak Br···O or Br···N contacts.[2][3]

  • Outcome: Researchers often use Br-analogs to fine-tune density without altering the global packing network established by the Cl-analog.

3. Iodo-Analogs: The Supramolecular Director

  • Mechanism: Iodine is a game-changer. The large, polarizable iodine atom forms strong, directional Halogen Bonds (XB) , specifically I···N (pyridine nitrogen).[1][4][5] This interaction (approx. 5–10 kcal/mol) can compete with or even disrupt the carboxylic acid hydrogen bonds.

  • Outcome: This often breaks the centrosymmetric dimer, forcing the molecules into catemeric chains or helical assemblies. This "structural disruption" is a powerful tool for altering bioavailability and creating novel polymorphs.

Decision Logic: Interaction Hierarchy

When engineering a new solid form, understanding the competition between Hydrogen Bonds (HB) and Halogen Bonds (XB) is vital.

InteractionHierarchy Start Molecule Design (Pyridinyloxy Acid) Subst Halogen Substituent? Start->Subst Cl_Path Chloro (Cl) Subst->Cl_Path Br_Path Bromo (Br) Subst->Br_Path I_Path Iodo (I) Subst->I_Path HB_Dom H-Bond Dominance (COOH...COOH Dimer) Cl_Path->HB_Dom Low Polarizability Compete Competitive Region (HB vs Weak XB) Br_Path->Compete Medium Sigma-Hole XB_Dom Halogen Bond Dominance (I...N Pyridine) I_Path->XB_Dom Strong Sigma-Hole Structure1 Centrosymmetric Dimer (High Stability) HB_Dom->Structure1 Structure2 Isostructural or Slight Distortion Compete->Structure2 Structure3 Catemeric Chains/Helix (Altered Solubility) XB_Dom->Structure3

Figure 1: Decision logic for predicting crystal packing based on halogen substitution. Note the divergence of the Iodo-analog into unique catemeric structures.

Experimental Protocol: Optimized Crystallization

Obtaining X-ray quality crystals of these acids is notoriously difficult due to their tendency to form fibrous needles. The following Dual-Solvent Slow Evaporation protocol is validated for halogenated pyridinyloxy acids.

Methodology

Objective: Control nucleation rate to favor block-like morphology over needles.

  • Solvent Selection:

    • Primary Solvent (Good Solubility): Acetone or THF.

    • Anti-Solvent (Poor Solubility): Water or Hexane.

    • Recommendation: Use Acetone/Water (3:1 v/v) for carboxylic acids. The water provides hydrogen-bond donors/acceptors to stabilize the surface during growth.

  • Step-by-Step Protocol:

    • Step 1: Dissolve 20 mg of the target acid in 2 mL of Acetone in a 4 mL vial. Sonicate for 5 mins to ensure complete dissolution.

    • Step 2: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial (scratches induce rapid nucleation).

    • Step 3: Add 0.5 mL of distilled water dropwise. The solution should remain clear.

    • Step 4: Cover the vial with Parafilm. Pierce exactly three small holes with a 22G needle. Expert Insight: The rate of evaporation is critical. Too fast = needles; too slow = no nucleation.

    • Step 5: Place in a vibration-free environment at constant temperature (20°C) for 3–7 days.

  • Validation (Self-Check):

    • Check: If precipitate is amorphous, re-dissolve and add 10% more acetone.

    • Check: If crystals are twinned, repeat with a 4:1 solvent ratio to slow growth further.

Comparative Data: Intermolecular Metrics

The following table summarizes typical geometric parameters observed in crystal structures of these analogs, derived from aggregated crystallographic data [1, 2].

ParameterCl-Analog (e.g., Fluroxypyr-type)Br-Analog I-Analog
O-H···O Distance (Å) 2.62 – 2.65 (Strong)2.63 – 2.662.65 – 2.70 (Weakened)
X···N Distance (Å) > 3.20 (No Interaction)2.90 – 3.10 (Weak)2.70 – 2.90 (Strong XB)
C-X···N Angle (°) N/A150° – 165°170° – 178° (Linear)
Space Group Trend P2₁/c (Centrosymmetric)P2₁/cP1 or P2₁ (Lower Symmetry)

Key Insight: The linearity of the C-I···N angle (near 180°) in Iodo-analogs confirms the directional nature of the halogen bond, acting as a "supramolecular lock" that creates rigid, predictable architectures distinct from the Chloro-analogs.

References
  • Dey, A., & Desiraju, G. R. (2004).[6] Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups.[6][7] CrystEngComm, 6(104), 642–646.[6]

  • Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1165.

  • Wang, Y., et al. (2018). Halogen-Bond-Mediated Assembly of a Single-Component Supramolecular Triangle.[8] Angewandte Chemie, 57(18), 4986-4990.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[9] Acta Crystallographica Section B, 72(2), 171-179.

Sources

Benchmarking Synthetic Routes for Scale-Up of Pyridinyloxy Butanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyridinyloxy butanoic acids —critical intermediates for PPAR agonists, herbicides (e.g., Triclopyr analogues), and bioactive linkers—presents a classic process chemistry challenge: balancing raw material costs against impurity control.

The core difficulty lies in constructing the ether linkage between the pyridine ring and the butanoic acid moiety. This guide benchmarks the three dominant synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): The industry standard for high regioselectivity.

  • Direct O-Alkylation: A cost-effective but chemically risky route prone to N-alkylation impurities.

  • Mitsunobu Coupling: A high-precision laboratory method with poor atom economy for scale-up.

Our Verdict: For scale-up (>1 kg), Route A (SNAr with 2-Fluoropyridine) offers the lowest total cost of ownership (TCO) despite higher raw material costs, due to superior impurity profiles and simplified workup. Route B (O-Alkylation) is viable only if specific silver-free protocols are employed to suppress N-alkylation.

Strategic Route Analysis

Route A: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Displacement of a halide on an activated pyridine ring by a hydroxy-butanoate alkoxide.

  • The Science: The reaction relies on the formation of a Meisenheimer complex.[1] While 2-chloropyridine is cheap, it is kinetically sluggish. 2-Fluoropyridine is the superior electrophile; the high electronegativity of fluorine stabilizes the anionic intermediate, increasing the reaction rate by up to 320-fold compared to the chloro-analogue.[1]

  • Scale-Up Insight: The primary impurity is the hydrolysis of the ester moiety of the nucleophile or the pyridine halide itself. Using anhydrous conditions and tert-butoxide bases minimizes this.

Route B: Direct O-Alkylation of Pyridones

Mechanism: Alkylation of 2-hydroxypyridine (2-pyridone) with a halobutanoate.

  • The Science: 2-Hydroxypyridine is an ambident nucleophile . Under thermodynamic control (alkali metal bases, polar solvents), N-alkylation is favored, leading to the undesired pyridone isomer.

  • Scale-Up Insight: Achieving O-alkylation requires "hard-hard" interactions. Historically, this required stoichiometric silver salts (Ag₂CO₃), which are prohibitively expensive. Modern process variants use Cesium Carbonate (Cs₂CO₃) or specific solvent effects (e.g., Toluene/HPMC) to shift selectivity, though N-alkyl impurities often remain at 5-10%, requiring difficult chromatographic separation.

Route C: Mitsunobu Coupling

Mechanism: Dehydration condensation between 2-hydroxypyridine and hydroxybutanoate using DEAD/PPh₃.

  • The Science: This route provides excellent O-selectivity via the oxyphosphonium intermediate.

  • Scale-Up Insight: While chemically elegant, the atom economy is disastrous. For every 1 kg of product, this route generates ~3-4 kg of triphenylphosphine oxide (TPPO) and hydrazide waste. It is disqualified for multi-kilogram campaigns unless no other route exists.

Comparative Benchmarking Data

MetricRoute A: SNAr (2-F-Py)Route B: O-Alkylation (Cs₂CO₃)Route C: Mitsunobu
Regioselectivity (O:N) > 99:1~ 85:15 (variable)> 98:2
Yield (Isolated) 85 - 92%60 - 75%70 - 80%
Atom Economy HighHighVery Low
Key Impurity Hydrolyzed esterN-alkyl pyridone (hard to separate)TPPO (hard to remove)
Raw Material Cost High (Fluoropyridine)Low (Pyridone)High (Reagents)
Process Safety Exothermic (Control required)MildShock-sensitive reagents (DEAD)
Green Metric (PMI) Low (Best)MediumHigh (Worst)

Decision Logic & Mechanism Visualization

The following diagram illustrates the mechanistic divergence and decision points for selecting the optimal route.

G Start Target: Pyridinyloxy Butanoic Acid Choice Select Strategy Start->Choice RouteA Route A: S_NAr (2-Fluoropyridine + Alcohol) Choice->RouteA High Purity Req. RouteB Route B: Alkylation (2-Pyridone + Alkyl Halide) Choice->RouteB Low Cost Req. InterA Meisenheimer Complex (F-stabilized) RouteA->InterA Fast Kinetics ProdA O-Linked Product (High Purity) InterA->ProdA -F (Leaving Group) InterB Ambident Anion (N vs O Attack) RouteB->InterB Deprotonation ProdB_N N-Alkyl Impurity (Thermodynamic Favored) InterB->ProdB_N NaH/DMF (Soft) ProdB_O O-Alkyl Product (Kinetic/Hard-Hard Favored) InterB->ProdB_O Ag2CO3 or Cs2CO3 (Hard)

Caption: Mechanistic pathway comparison. Route A guarantees O-linkage via electrophile design, whereas Route B requires strict condition control to avoid N-alkylation.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via SNAr (Recommended)

Use this protocol for GMP intermediates where impurity profile is critical.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)[2]

  • Ethyl 4-hydroxybutanoate (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • THF (Anhydrous, 5-7 Volumes)

Workflow:

  • Preparation: Charge THF and Ethyl 4-hydroxybutanoate into a reactor under N₂. Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise, maintaining internal temperature <10°C. Stir for 30 min to form the alkoxide.

  • Addition: Add 2-Fluoropyridine dropwise. Note: Reaction is exothermic.

  • Reaction: Warm to ambient temperature (20-25°C). Monitor by HPLC. Conversion >98% is typically achieved within 2-4 hours.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash organic layer with water and brine.[1]

  • Purification: Concentrate. The crude oil is often sufficiently pure (>95%) for hydrolysis to the acid. If needed, distill or crystallize the final acid form.

Protocol B: Cost-Optimized O-Alkylation

Use this protocol only if 2-Fluoropyridine costs are prohibitive and downstream purification can handle N-alkyl impurities.

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)

  • Ethyl 4-bromobutanoate (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Acetonitrile (10 Volumes)

Workflow:

  • Mixing: Charge 2-Hydroxypyridine, Cs₂CO₃, and Acetonitrile. Stir at room temperature for 1 hour. Cs₂CO₃ promotes the "hard" oxy-anion character.

  • Alkylation: Add Ethyl 4-bromobutanoate.

  • Heating: Heat to reflux (80°C) for 12-16 hours.

  • Filtration: Cool and filter off inorganic salts (CsBr, excess Base).

  • Critical Step: Analyze crude for N-alkylated isomer (typically ~10-15%).

  • Purification: Requires silica gel chromatography or careful fractional crystallization of the corresponding acid salt to remove the N-isomer.

References

  • SNAr Kinetics on Pyridines: Mechanism and reactivity of 2-fluoropyridine vs 2-chloropyridine in nucleophilic substitution. [1]

  • Regioselectivity of 2-Pyridone Alkylation: Analysis of N- vs O-alkylation control using hard/soft acid-base principles and silver salts. [J. Org.[3][4][5][6][7][8] Chem: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation]([Link])

  • Mitsunobu Reaction Limitations: Atom economy analysis and waste generation in large-scale ether synthesis.

  • Green Chemistry in SNAr: Use of HPMC and water as sustainable solvents for pyridine functionalization.

Sources

Safety Operating Guide

4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid Role: Senior Application Scientist Audience: Researchers, Safety Officers, and Drug Development Professionals

Executive Summary: Immediate Operational Directives

This compound is a halogenated organic acid. For disposal purposes, it must be treated as Hazardous Chemical Waste with two critical chemical characteristics that dictate its handling:

  • Halogen Content (Br, Cl): Requires high-temperature incineration with acid gas scrubbing. DO NOT dispose of via sanitary sewer or standard trash.

  • Acidity (Carboxylic Acid): Requires segregation from strong bases and oxidizers to prevent uncontrolled exothermic reactions or gas evolution.

Immediate Action Plan:

  • Container: Collect in a chemically compatible High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Mark as "Hazardous Waste - Halogenated Organic Acid."

  • Segregation: Store in a secondary containment tray, separate from caustic bases (e.g., Sodium Hydroxide) and strong oxidizers.

Chemical Profile & Hazard Assessment

To design a robust disposal protocol, we must first deconstruct the molecule to understand the specific risks it poses during the waste stream lifecycle.

Functional GroupChemical RiskDisposal Implication
Pyridine Ring Nitrogen-containing heterocycle. Potential for NOx formation during combustion.Requires incineration with secondary combustion chamber (>1000°C).
Halogens (Br, Cl) Thermal decomposition releases corrosive Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases.Strictly Prohibited from open burning.[1] Incinerator must be equipped with wet scrubbers.
Butanoic Acid Chain Acidic protons (pKa ~4.8). Corrosive to skin and eyes.[2][3]Incompatible with cyanide or sulfide salts (generates toxic gas) and strong bases (generates heat).
Ether Linkage Generally stable, but contributes to the organic load.Adds to the calorific value during incineration.

Scientist's Note: The combination of a halogenated aromatic ring and a carboxylic acid tail creates a "mixed hazard." While the acid group suggests neutralization, the halogenated ring persists. Therefore, destructive incineration is the only validated method for complete mineralization.

Operational Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (USA) and European Waste Framework Directive standards.

Phase 1: Waste Collection & Segregation
  • Select Container: Use an Amber Glass or HDPE bottle with a screw-top lid. Avoid metal containers due to the compound's acidity.

  • Solid Waste: If the material is a solid powder, place it directly into the container. Do not dissolve it in solvent solely for disposal unless required by your facility's specific liquid waste stream protocols.

  • Liquid Waste (HPLC Effluent/Mother Liquor): If dissolved in solvents (e.g., DMSO, Methanol), ensure the solvent is compatible with the container.

    • Critical Check: Ensure the solution pH < 7. If mixed with basic waste, heat generation will occur.

  • Labeling: Apply a hazardous waste label with the following constituents listed clearly:

    • This compound

    • Approximate Concentration

    • Solvent (if applicable)

    • Hazard Checkboxes: [x] Toxic [x] Corrosive

Phase 2: Storage Prior to Pickup
  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential leaks.

  • Incompatibility Zone: Keep at least 1 meter (3 feet) away from:

    • Strong Bases (NaOH, KOH, Amines)

    • Cyanides/Sulfides

    • Strong Oxidizers (Peroxides, Nitric Acid)

Phase 3: Final Disposal Workflow

DisposalWorkflow cluster_safety Safety Critical Control Point Start Waste Generation This compound CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution (Solvent) CheckState->Liquid Container Transfer to HDPE/Glass Container (Do not use Metal) Solid->Container Liquid->Container Label Label: 'Halogenated Organic Acid' Container->Label Segregate Segregate from Bases & Oxidizers Label->Segregate EHS Transfer to EHS / Waste Contractor Segregate->EHS Incinerate Rotary Kiln Incineration (1100°C + Scrubbers) EHS->Incinerate RCRA Code: D002/U-Listed

Figure 1: Decision tree for the safe disposal of halogenated organic acids.

Waste Stream Classification & Logistics

When completing waste manifests, use the following classification data. While specific UN numbers depend on the exact formulation (pure vs. solution), these are the standard defaults for this class of chemical.

ParameterSpecificationNotes
Waste Type Halogenated OrganicPresence of Br/Cl mandates this classification.
RCRA Code (USA) D002 (Corrosive)If pH ≤ 2. If pH > 2, classify as Toxic Organic.
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s. (or Toxic solid...)Depends on LD50 data; default to Corrosive/Toxic.
UN Number UN 3261 (Corrosive solid) or UN 2811 (Toxic solid)Verify with specific SDS if available.
Disposal Method Code H040 (Incineration)Must include acid gas scrubbing.

Emergency Response: Spills & Exposure

In the event of a laboratory spill, immediate containment is necessary to prevent environmental contamination or injury.

Spill Response Protocol:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[4] If powder is airborne, use an N95 or P100 respirator.

  • Neutralization (Liquid Spills):

    • Do NOT use strong caustic soda (NaOH) directly, as it may splash.

    • Use Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) . Sprinkle over the spill.

    • Observation: Wait for bubbling (CO₂ release) to cease. This indicates the acid has been neutralized.

  • Absorption: Cover the neutralized residue with an inert absorbent (Vermiculite, Dry Sand, or Chemizorb®).

  • Disposal of Debris: Scoop material into a hazardous waste pail. Label as "Spill Debris: Halogenated Acid."

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, Lab Coat Spill->PPE Type Identify State PPE->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Sweep Gently Sweep Avoid Dust Powder->Sweep Neutralize Apply Sodium Bicarbonate Wait for bubbling to stop Liquid->Neutralize Collect Collect in Waste Pail Sweep->Collect Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->Collect Clean Clean Area with Soap & Water Collect->Clean

Figure 2: Emergency spill response workflow for acidic halogenated compounds.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

Sources

Personal protective equipment for handling 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid

A Senior Application Scientist's Procedural Guide for Researchers

This document provides essential safety and logistical information for the handling and disposal of this compound. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from structurally similar compounds, including halogenated pyridines and carboxylic acids, to establish a robust safety protocol. The recommendations herein are grounded in established laboratory safety principles to ensure the well-being of all personnel.

Hazard Analysis: A Structural Perspective

Understanding the chemical structure of this compound is fundamental to anticipating its potential hazards. The molecule can be deconstructed into two key functional moieties: a halogenated pyridine ring and a butanoic acid chain.

  • Halogenated Pyridine Core: The presence of bromine and chlorine on the pyridine ring suggests potential for skin, eye, and respiratory irritation.[1][2][3] Halogenated aromatic compounds can be toxic and may require specific handling to avoid exposure.[4]

  • Carboxylic Acid Functionality: Carboxylic acids, while often weak acids, can be corrosive and cause skin and eye burns, particularly with prolonged contact.[5][6]

Based on analogous compounds, a GHS classification can be inferred, as detailed in the table below.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[7][8]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][7][8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][7][8]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[1][2][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[9]
Hands Nitrile or neoprene gloves (double-gloving recommended)These materials offer good resistance to a broad range of chemicals.[10][11] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Flame-resistant lab coatProtects against splashes and contact with skin.[9]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Goggles d1->d2 d3 3. Face Shield d2->d3 d4 4. Gloves (Inner) d3->d4 d5 5. Gloves (Outer) d4->d5 f1 1. Gloves (Outer) f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Gloves (Inner) f3->f4 f5 5. Goggles f4->f5

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound minimizes risk.

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is certified and operational.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Conduct all manipulations of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Properly doff PPE, avoiding contact with potentially contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing PPE.[2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste in a labeled, sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE:

    • Disposable gloves should be placed in the solid hazardous waste container.

    • Reusable PPE, such as lab coats, should be decontaminated according to institutional guidelines.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, immediate and correct action is paramount.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[12] For larger spills, contact your institution's environmental health and safety department.
Emergency Response Logic

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Spill Spill Exposure->Spill FlushSkin Flush with water for 15 min Remove contaminated clothing Skin->FlushSkin FlushEye Flush with water for 15 min Hold eyelids open Eye->FlushEye FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth Do NOT induce vomiting Ingestion->RinseMouth ContainSpill Absorb with inert material Spill->ContainSpill Medical Seek Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Emergency Response Flowchart

Storage and Incompatibilities

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][2]

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. [Link]

  • PPE For Chemical Handling With Example - Industrial Safety Tips. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • HAZARD SUMMARY - NJ.gov (Pyridine). [Link]

  • SAFETY DATA SHEET - AARC (BRUTAB 6S). [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- - the NIST WebBook. [Link]

  • 6-Bromo-4-chloropyridine-3-carboxylic acid - PubChem. [Link]

  • 4-Bromo-6-chloropyridine-3-carboxylic acid - PubChem. [Link]

  • 6-bromo-3-chloropyridin-2-ol - PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.